molecular formula C39H40N10O7 B8176020 XY028-140

XY028-140

Numéro de catalogue: B8176020
Poids moléculaire: 760.8 g/mol
Clé InChI: IWFNIKIERKCKFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

XY028-140 is a useful research compound. Its molecular formula is C39H40N10O7 and its molecular weight is 760.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFNIKIERKCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of XY028-140: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular underpinnings of this novel anti-cancer agent.

Core Mechanism: Targeted Protein Degradation

This compound operates as a hetero-bifunctional small molecule designed to hijack the cell's natural protein disposal system to eliminate key drivers of cancer cell proliferation.[1][2][3] Its mechanism can be summarized in the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to both CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This proximity induces the formation of a ternary complex between the target protein (CDK4/6), this compound, and the E3 ligase.

  • Ubiquitination: Once in proximity, the E3 ligase tags the CDK4/6 protein with a chain of ubiquitin molecules.[1][4][5]

  • Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[1][4][5]

  • Inhibition of Downstream Signaling: The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway.[1][4][6] This pathway is a critical regulator of the G1-S phase transition in the cell cycle. By degrading CDK4/6, this compound prevents the phosphorylation of Rb, keeping it in its active, tumor-suppressive state where it binds to and inhibits the E2F transcription factor. This, in turn, blocks the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest and inhibition of cancer cell proliferation.

The following diagram illustrates the core mechanism of action of this compound.

XY028_140_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex cluster_pathway RB-E2F Pathway XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN Cereblon (E3 Ligase) XY028_140->CRBN Recruits Proteasome Proteasome CDK4_6->Proteasome Degradation CRBN->CDK4_6 Ubiquitination Ub Ubiquitin CDK4_6_active Active CDK4/6-Cyclin D Rb Active Rb CDK4_6_active->Rb Phosphorylates Rb_p Phosphorylated Rb (pRb) (Inactive) E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression (G1-S Transition) E2F->CellCycle Promotes XY028_140_effect This compound XY028_140_effect->CDK4_6_active Degrades

Diagram 1: Mechanism of this compound in Cancer Cells.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity
TargetIC50 (nM)Reference
CDK4/cyclin D10.38[6][7]
CDK6/cyclin D10.28[6][7]
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeTreatmentEffectReference
A375Melanoma0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[3]
T47DBreast Cancer0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[3]
T47DBreast Cancer0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature investigating this compound.

Cell Culture
  • Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines were used.[3]

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of specific proteins within a cell lysate, providing direct evidence of protein degradation.

Western_Blot_Workflow start Start: Seed cancer cells in plates treat Treat cells with this compound (e.g., 0.3 or 1 µM for 24h) start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify separate Separate proteins by size (SDS-PAGE) quantify->separate transfer Transfer proteins to a membrane (e.g., PVDF) separate->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-pRb, anti-Rb) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze end End: Quantify protein degradation analyze->end

Diagram 2: Western Blotting Experimental Workflow.
  • Cell Lysis: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and survival of cancer cells.

Cell_Viability_Workflow start Start: Seed cells in 96-well plates treat Treat cells with a serial dilution of this compound (e.g., 0.03 to 3 µM) start->treat incubate Incubate for a defined period (e.g., 11 days for T47D cells) treat->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure calculate Calculate cell viability relative to untreated controls measure->calculate plot Plot dose-response curves and determine IC50 values calculate->plot end End: Assess antiproliferative activity plot->end

Diagram 3: Cell Viability Assay Workflow.
  • Cell Seeding: Cancer cells (e.g., T47D) were seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of this compound.

  • Incubation: Plates were incubated for a specified duration (e.g., 11 days for T47D).

  • Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured using a plate reader, and the results were normalized to untreated control cells to determine the percentage of cell viability. Dose-response curves were generated to calculate the IC50 value.

Selectivity and Resistance

This compound demonstrates selectivity for CDK4 and CDK6 and does not degrade other kinases such as CDK7 or CDK9.[6] Its efficacy is particularly pronounced in cancer cells that are sensitive to CDK4/6 inhibitors (CDK4/6i-S).[1][5][7] Furthermore, this compound has been shown to be more effective at degrading mutation-activated CDK6 (S178P) as compared to its wild-type counterpart.[1][5]

Conclusion

This compound is a promising anti-cancer agent that leverages the PROTAC technology to induce the selective degradation of CDK4 and CDK6. Its mechanism of action, centered on the disruption of the Rb-E2F pathway, offers a potent strategy to halt the proliferation of cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar targeted protein degraders in oncology.

References

An In-Depth Technical Guide to the XY028-140 PROTAC: Structure, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As critical regulators of the cell cycle, CDK4 and CDK6 are key targets in cancer therapy. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also inducing their degradation through the ubiquitin-proteasome system.[5][6] This dual mechanism of action offers a promising strategy to overcome resistance to traditional CDK4/6 inhibitors.

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This design enables the recruitment of CRBN to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation.

PropertyValue
Chemical Name 4-(2-(4-(6-(6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazin-1-yl)-2-oxoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular Formula C39H40N10O7
Molecular Weight 760.8 g/mol
CAS Number 2229974-83-6

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate CDK4 and CDK6. The PROTAC molecule simultaneously binds to both the target protein (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.

XY028_140 This compound (PROTAC) Ternary_Complex Ternary Complex (CDK4/6-PROTAC-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->XY028_140 Release & Recycling Ub_CDK4_6 Polyubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ub Ubiquitin Ub->Ternary_Complex Recruitment & Ubiquitination Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1. Mechanism of action of this compound PROTAC.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Data from biochemical assays measuring the concentration of this compound required to inhibit 50% of the kinase activity.[2][3][4]

Table 2: Cellular Degradation and Proliferation Inhibition

Cell LineTarget Degradation (DC50)Cell Proliferation (GI50)
A375 (Melanoma)Not explicitly reportedNot explicitly reported
T47D (Breast Cancer)Not explicitly reportedPotent inhibition observed

This compound has been shown to inhibit the expression and activity of CDK4/6 in A375 and T47D cancer cells at concentrations of 0.3 or 1 µM over 24 hours. In T47D cells, it inhibited proliferation at concentrations ranging from 0.03 to 3 µM over 11 days.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

In Vitro Kinase Assay

This protocol is a general representation for determining the IC50 values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

  • Reagents and Materials:

    • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes.

    • Retinoblastoma (Rb) protein as a substrate.

    • ATP, [γ-³²P]ATP, or a suitable kinase assay kit (e.g., ADP-Glo™).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 96-well plates.

    • Scintillation counter or luminometer.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the kinase, substrate (Rb), and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or boiling).

    • Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the amount of ADP produced.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell Culture and Drug Treatment
  • Cell Lines:

    • A375 (human melanoma) and T47D (human breast carcinoma) cell lines.

  • Culture Conditions:

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.1%).

Western Blotting for Protein Degradation
  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay
  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate the cells for the desired duration (e.g., 72 hours or longer for proliferation assays).

    • Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter-Glo®), or crystal violet staining.

    • For MTS assays, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance or luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

start Start: Hypothesis PROTAC targeting CDK4/6 synthesis Chemical Synthesis of this compound start->synthesis biochem_assay Biochemical Assays (In Vitro Kinase Assay) synthesis->biochem_assay cell_culture Cell Culture (e.g., A375, T47D) synthesis->cell_culture ic50 Determine IC50 values for CDK4 & CDK6 biochem_assay->ic50 in_vivo In Vivo Studies (Xenograft Models) ic50->in_vivo treatment Treatment with this compound (Dose- and Time-course) cell_culture->treatment western_blot Western Blot (Protein Degradation Assay) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay dc50 Determine DC50 values (Degradation) western_blot->dc50 dc50->in_vivo gi50 Determine GI50 values (Growth Inhibition) viability_assay->gi50 gi50->in_vivo efficacy Evaluate Anti-tumor Efficacy and Pharmacodynamics in_vivo->efficacy end Conclusion: Efficacy of this compound efficacy->end

Figure 2. Experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized PROTAC that effectively induces the degradation of CDK4 and CDK6. Its potent dual-action mechanism of kinase inhibition and protein degradation makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the biological effects of this compound and similar PROTAC molecules.

References

An In-depth Technical Guide on the CDK4 vs. CDK6 Degradation Selectivity of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. As such, they are validated therapeutic targets. This compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. This technical guide provides a comprehensive overview of the CDK4 versus CDK6 degradation selectivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key drivers of the G1 to S phase transition in the cell cycle.[1] In complex with D-type cyclins, they phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and the expression of genes required for DNA replication. The development of small molecule inhibitors targeting CDK4/6 has been a significant advancement in cancer therapy. However, the emergence of resistance mechanisms necessitates the exploration of alternative therapeutic strategies.

PROTACs offer a distinct mechanism of action compared to traditional inhibitors. Instead of merely blocking the enzymatic activity, they lead to the complete removal of the target protein. This compound is a PROTAC that has been shown to effectively and selectively degrade both CDK4 and CDK6.[1][2] This guide delves into the specifics of its selectivity for these two closely related kinases.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound against CDK4 and CDK6.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)
CDK4/cyclin D10.38[3]
CDK6/cyclin D10.28[3]

Table 2: Protein Degradation in Cellular Assays

While specific DC50 values for the degradation of CDK4 and CDK6 by this compound in the same cell line and experiment are not consistently reported across publicly available literature, global quantitative proteomics analysis has confirmed the impressive selectivity of this compound (MS140) for the downregulation of CDK4 and CDK6 with very few other protein hits.[4] Furthermore, studies have shown that in certain contexts, such as with the S178P mutation, this compound can lead to more effective degradation of CDK6 compared to the wild-type protein.[1][2]

Signaling Pathways and Mechanism of Action

CDK4/6 Signaling Pathway

The canonical CDK4/6-Rb-E2F signaling pathway is a central regulator of cell cycle progression.

CDK46_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Upregulation CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms complex Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases Gene Transcription Gene Transcription E2F->Gene Transcription S-Phase Entry S-Phase Entry Gene Transcription->S-Phase Entry

Caption: The CDK4/6-Rb-E2F Signaling Pathway.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6.

XY028_140_MoA cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 CRBN CRBN This compound->CRBN E3 Ubiquitin Ligase Complex E3 Ubiquitin Ligase Complex CRBN->E3 Ubiquitin Ligase Complex Poly-ubiquitinated CDK4/6 Poly-ubiquitinated CDK4/6 E3 Ubiquitin Ligase Complex->Poly-ubiquitinated CDK4/6 Poly-ubiquitination Ub Ub Ub->Poly-ubiquitinated CDK4/6 Proteasome Proteasome Poly-ubiquitinated CDK4/6->Proteasome Targeted for degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of CDK4 and CDK6 protein following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells (e.g., T47D breast cancer cells or A375 melanoma cells) in appropriate growth medium and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.3 µM or 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample and mix with Laemmli sample buffer.

  • Denature the samples by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

CRBN Binding Assay (AlphaLISA)

This protocol describes a method to confirm the interaction between this compound, CDK4/6, and CRBN.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 1x CDK PROTAC buffer).

  • Dilute the PROTAC (this compound) to the desired concentration in the assay buffer.

  • Thaw recombinant CRBN and CDK proteins on ice.

2. Assay Plate Setup:

  • In a 384-well plate, add the assay buffer, the diluted PROTAC, and the recombinant CRBN and CDK proteins.

  • Include appropriate controls such as "blank" (no PROTAC) and "positive control" (a known binder).

3. Incubation:

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) with slow shaking to allow for complex formation.

4. Detection:

  • Add AlphaLISA acceptor beads (e.g., anti-FLAG for tagged CRBN) and incubate with shaking for 30 minutes at room temperature, protected from light.

  • Add AlphaLISA donor beads (e.g., Nickel chelate for His-tagged CDK) and incubate with shaking for 60-90 minutes at room temperature, protected from light.

5. Data Acquisition:

  • Read the plate on an AlphaScreen-capable plate reader.

  • The signal generated is proportional to the proximity of the donor and acceptor beads, indicating the formation of the ternary complex.

Experimental Workflows and Logical Relationships

PROTAC Development and Evaluation Workflow

The following diagram illustrates the general workflow for developing and evaluating a PROTAC like this compound.

PROTAC_Workflow Design & Synthesis Design & Synthesis Biochemical Assays Biochemical Assays Design & Synthesis->Biochemical Assays In Vitro Kinase Inhibition Design & Synthesis->Biochemical Assays Ternary Complex Formation Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Protein Degradation (Western Blot) Cellular Assays->Cellular Assays In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Xenograft Models Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Design & Synthesis Iterate

Caption: General Workflow for PROTAC Development.

Logical Relationship for CRBN-Mediated Degradation

This diagram outlines the critical dependencies for successful CRBN-mediated protein degradation by a PROTAC.

CRBN_Degradation_Logic PROTAC Binds Target PROTAC Binds Target Formation of Ternary Complex Formation of Ternary Complex PROTAC Binds Target->Formation of Ternary Complex PROTAC Binds CRBN PROTAC Binds CRBN PROTAC Binds CRBN->Formation of Ternary Complex Ubiquitination of Target Ubiquitination of Target Formation of Ternary Complex->Ubiquitination of Target Functional E3 Ligase Complex Functional E3 Ligase Complex Functional E3 Ligase Complex->Ubiquitination of Target Proteasomal Degradation Proteasomal Degradation Ubiquitination of Target->Proteasomal Degradation

Caption: Logical Steps in CRBN-Mediated Degradation.

Conclusion

This compound is a highly potent and selective degrader of both CDK4 and CDK6. While its inhibitory activity is quite similar between the two kinases, its degradation profile can be influenced by the cellular context and the specific form of the target protein. The provided data and protocols offer a foundational understanding for researchers working with this compound and other CDK4/6-targeting PROTACs. Further head-to-head quantitative degradation studies in various cell lines will be crucial to fully elucidate the nuances of its degradation selectivity.

References

A Technical Guide to XY028-140: A PROTAC Approach to Cereblon-Mediated CDK4/6 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, CDK4 and CDK6 are well-established therapeutic targets in oncology. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also harnessing the cell's natural protein disposal machinery to eliminate these proteins. This is achieved by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with this compound-mediated recruitment of Cereblon for CDK4/6 degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The simultaneous binding of this compound to both CDK4/6 and CRBN induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK4/6 proteins. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, a critical checkpoint in cell cycle progression.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a CDK4/6 degrader.

Target EnzymeIC50 (nM)
CDK4/cyclin D10.38[4][5]
CDK6/cyclin D10.28[4][5]
Caption: In vitro enzymatic inhibitory activity of this compound.
Cell LineTreatment ConditionsEffect
A375 (Melanoma)0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[1]
T47D (Breast Cancer)0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[1]
T47D (Breast Cancer)0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation[1]
Caption: Cellular activity of this compound in cancer cell lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its degradation activity.

XY028_140_Mechanism cluster_cell Cellular Environment XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds CRBN_E3 Cereblon (CRBN) E3 Ligase Complex CRBN_E3->Ternary_Complex Recruited Poly_Ub_CDK4_6 Poly-ubiquitinated CDK4/6 Ternary_Complex->Poly_Ub_CDK4_6 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CDK4_6->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound-mediated CDK4/6 degradation.

Experimental_Workflow start Start: Seed Cancer Cells treat Treat cells with this compound (Dose-response and time-course) start->treat lyse Cell Lysis and Protein Quantification treat->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page antibody Incubate with primary antibodies (anti-CDK4, anti-CDK6, anti-Actin) sds_page->antibody detect Incubate with secondary antibody and detect chemiluminescence antibody->detect analyze Quantify band intensity to determine protein levels detect->analyze end End: Determine DC50 and Dmax analyze->end

Caption: Experimental workflow for assessing protein degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques referenced in the literature for PROTAC evaluation.

Cell Culture and Treatment
  • Cell Lines: A375 melanoma and T47D breast cancer cells are commonly used.[1]

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to several days depending on the experimental endpoint.[1]

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the western blot bands is performed to quantify the relative protein levels. The levels of CDK4 and CDK6 are normalized to the loading control.

Global Proteomics by Mass Spectrometry
  • Sample Preparation: Cells are treated with this compound or vehicle control. Following treatment, cells are lysed, and proteins are extracted.

  • Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

  • TMT Labeling (Optional but Recommended for Quantification): Peptides from different treatment groups can be labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the vehicle-treated samples to identify degraded proteins. Global proteomics analysis has shown that this compound has a highly selective protein downregulation profile, with CDK4 and CDK6 being the most prominent hits.[6]

In Vitro Kinase Inhibition Assay
  • Reaction Mixture: The inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 can be assessed using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: The assay is typically performed by incubating the respective kinase-cyclin complex with a substrate (e.g., a peptide derived from Rb) and ATP in the presence of serially diluted this compound.

  • Detection: The amount of product formed (e.g., ADP) is measured, which is inversely proportional to the kinase activity.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a powerful chemical probe and a promising therapeutic candidate that effectively induces the degradation of CDK4 and CDK6 through the recruitment of the E3 ligase Cereblon. Its high potency and selectivity, as demonstrated by the quantitative data, make it a valuable tool for studying the biological consequences of CDK4/6 degradation and for the development of novel cancer therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and mechanism of this compound and other PROTAC molecules.

References

An In-Depth Technical Guide on the Ternary Complex Formation of XY028-140 with CDK6 and CRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of the ternary complex involving the PROTAC (Proteolysis Targeting Chimera) XY028-140 (also known as MS140), Cyclin-Dependent Kinase 6 (CDK6), and the E3 ubiquitin ligase Cereblon (CRBN). This compound is a potent and selective degrader of CDK4 and CDK6, operating through the recruitment of the ubiquitin-proteasome system to induce the degradation of these key cell cycle regulators. This document details the mechanism of action, presents quantitative biochemical and cellular data, and provides detailed experimental protocols for the characterization of this ternary complex. The information herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, cancer biology, and drug discovery.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced event leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

This compound is a PROTAC designed to selectively target CDK4 and CDK6, kinases that play a pivotal role in cell cycle progression and are frequently dysregulated in cancer. By engaging CDK4/6 and the CRBN E3 ligase, this compound facilitates their degradation, leading to cell cycle arrest and inhibition of tumor growth. The formation and stability of the this compound-CDK6-CRBN ternary complex are critical determinants of its efficacy. This guide will delve into the technical details of this process.

Mechanism of Action

This compound functions by physically linking CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex. This action is mediated by the two distinct warheads of the PROTAC molecule: one binds to the ATP-binding pocket of CDK6, while the other binds to CRBN. The formation of this ternary complex is a critical step that brings the ubiquitin-charged E2 enzyme in close proximity to CDK6, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of CDK6. The resulting polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple CDK6 proteins. The degradation of CDK6 by this compound has been shown to be dependent on both the proteasome and CRBN.[1]

dot

Ternary_Complex_Formation cluster_0 Cellular Environment XY028_140 This compound Ternary_Complex This compound-CDK6-CRBN Ternary Complex XY028_140->Ternary_Complex Binds CDK6 CDK6 CDK6->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Polyubiquitinated_CDK6 Polyubiquitinated CDK6 Ternary_Complex->Polyubiquitinated_CDK6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_CDK6->Proteasome Targeting Degraded_CDK6 Degraded CDK6 Fragments Proteasome->Degraded_CDK6 Degradation

Caption: Mechanism of this compound-mediated CDK6 degradation.

Quantitative Data

The efficacy of a PROTAC is determined by a combination of factors including its binding affinities to the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation processes.

In Vitro Kinase Inhibition

This compound is a potent inhibitor of CDK4 and CDK6 kinase activity. The half-maximal inhibitory concentrations (IC50) have been determined in in vitro kinase assays.

Target KinaseIC50 (nM)
CDK4/cyclin D10.38[2]
CDK6/cyclin D10.28[2]
Cellular Degradation of CDK6

The ability of this compound to induce the degradation of CDK6 in cellular contexts is a key measure of its PROTAC activity. This is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for this compound across a wide range of cell lines are not publicly available in a consolidated table, studies have shown its potent degradation activity in various cancer cell lines. For example, in Colo205 cells, this compound has been shown to induce a dose-dependent reduction in CDK6 protein levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the formation and functional consequences of the this compound-CDK6-CRBN ternary complex. These protocols are based on standard techniques employed in the field of targeted protein degradation.

Cell Culture and Lysis
  • Cell Lines: Human cancer cell lines such as Colo205 (colorectal adenocarcinoma) and ZR-75-1 (breast cancer) are suitable for these studies.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Lysis for Immunoblotting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C. Protein concentration is determined using a BCA protein assay kit.

Immunoblotting

This technique is used to assess the levels of CDK6 and other proteins of interest following treatment with this compound.

Immunoblotting_Workflow A Protein Lysate Preparation B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-CDK6) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Imaging and Quantification G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Protocol:

    • Intact cells are treated with this compound or a vehicle control.

    • The cell suspensions are divided into aliquots and heated at different temperatures for a defined period (e.g., 3 minutes).

    • The cells are lysed by freeze-thaw cycles.

    • The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

    • The amount of soluble CDK6 in the supernatant is quantified by immunoblotting.

    • The data is plotted as the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mass Spectrometry-Based Proteomics

To assess the selectivity of this compound, global proteomic analysis can be performed to identify proteins that are downregulated upon treatment.

  • Protocol:

    • Cells are treated with this compound or a vehicle control.

    • Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT) for quantitative analysis.

    • The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting data is processed using software such as MaxQuant or Proteome Discoverer to identify and quantify changes in protein abundance.

    • A volcano plot is often used to visualize proteins that are significantly downregulated.

Signaling Pathways and Logical Relationships

The degradation of CDK6 by this compound has a direct impact on the CDK6-Rb-E2F signaling pathway, which is a critical regulator of the G1/S phase transition of the cell cycle.

dot

CDK6_Signaling_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Effect of this compound CDK6_CyclinD CDK6-Cyclin D Complex Rb Rb CDK6_CyclinD->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes XY028_140 This compound Degraded_CDK6 CDK6 Degradation XY028_140->Degraded_CDK6 Induces Active_Rb Active Rb Degraded_CDK6->Active_Rb Leads to Inhibited_E2F Inhibited E2F Active_Rb->Inhibited_E2F Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Inhibited_E2F->Cell_Cycle_Arrest Results in

Caption: Impact of this compound on the CDK6-Rb-E2F signaling pathway.

Conclusion

This compound is a potent and selective PROTAC degrader of CDK4 and CDK6 that functions through the formation of a ternary complex with CRBN. This technical guide has provided an in-depth look at the mechanism of action, available quantitative data, and detailed experimental protocols for studying this process. The methodologies and conceptual frameworks presented here are essential for researchers and drug developers working to advance the field of targeted protein degradation and develop novel cancer therapeutics. Further biophysical characterization of the this compound-CDK6-CRBN ternary complex will provide deeper insights into the structure-activity relationships that govern PROTAC efficacy and selectivity.

References

Biophysical Characterization of XY028-140 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][4][5] This technical guide provides a comprehensive overview of the biophysical characterization of this compound binding, offering detailed experimental protocols and data presentation formats essential for researchers in drug development. While specific biophysical data for this compound are not publicly available, this guide presents illustrative data from analogous CDK4/6 PROTACs to provide a framework for understanding its binding characteristics.

Mechanism of Action

This compound operates through the formation of a ternary complex, bringing a target protein (CDK4 or CDK6) into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, a key event in cell cycle progression. This ultimately leads to cell cycle arrest at the G1/S checkpoint and the suppression of tumor cell proliferation.[1][6]

Quantitative Binding Data

The following tables summarize the known inhibitory activity of this compound and provide a template for the presentation of further biophysical binding data, populated with representative values from similar CDK4/6 PROTACs.

Table 1: In-Vitro Inhibitory Activity of this compound

TargetAssayIC50 (nM)
CDK4/cyclin D1Kinase Assay0.38[4][7]
CDK6/cyclin D1Kinase Assay0.28[4][7]

Table 2: Illustrative Binary Binding Affinities of a CDK4/6 PROTAC

Interacting MoleculesTechniqueDissociation Constant (Kd) (nM)
PROTAC to CDK4/cyclin D1SPR[Data not available for this compound]
PROTAC to CDK6/cyclin D1SPR[Data not available for this compound]
PROTAC to CRBN/DDB1SPR[Data not available for this compound]

Table 3: Illustrative Ternary Complex Formation and Cooperativity

Ternary ComplexTechniqueDissociation Constant (Kd) (nM)Cooperativity (α)
CDK4/cyclin D1 - PROTAC - CRBN/DDB1SPR[Data not available for this compound][Data not available for this compound]
CDK6/cyclin D1 - PROTAC - CRBN/DDB1SPR[Data not available for this compound][Data not available for this compound]

Table 4: Illustrative Thermodynamic Parameters of Binding (ITC)

Binding InteractionΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
PROTAC to CDK6/cyclin D1[Data not available for this compound][Data not available for this compound][Data not available for this compound]
PROTAC to CRBN/DDB1[Data not available for this compound][Data not available for this compound][Data not available for this compound]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d) for the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, NTA)

  • Recombinant proteins: CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1 complex (with appropriate tags for immobilization, e.g., His-tag, Biotin)

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

Methodology:

  • Immobilization:

    • For binary interaction analysis, immobilize the target protein (e.g., His-tagged CDK6/cyclin D1 or biotinylated CRBN/DDB1) onto the sensor chip surface.

  • Analyte Injection:

    • Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized surface.

    • Monitor the change in the SPR signal (Response Units, RU) over time.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, immobilize one of the proteins (e.g., CRBN/DDB1).

    • Inject a pre-incubated mixture of the PROTAC (this compound) and the second protein (e.g., CDK6/cyclin D1) at various concentrations.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_d.

    • Cooperativity (α) can be calculated as the ratio of the binary K_d to the ternary K_d.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant proteins (CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1)

  • This compound

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze both the protein and the PROTAC in the same buffer to minimize buffer mismatch effects.

    • Load the protein solution into the sample cell and the PROTAC solution into the syringe.

  • Titration:

    • Perform a series of small injections of the PROTAC into the protein solution.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (K_d, n, ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Visualizations

XY028_140_Signaling_Pathway cluster_cell Tumor Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Proteasome 26S Proteasome CDK4_6->Proteasome Degradation pRb pRb CDK4_6->pRb Phosphorylation G1_S_Transition G1-S Phase Transition CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->CDK4_6 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Cell_Cycle_Arrest Cell Cycle Arrest CDK4_6_degraded CDK4/6 (Degraded) Rb Rb E2F E2F Rb->E2F Inhibition E2F_released E2F (Released) E2F->G1_S_Transition Activation G1_S_Transition->Cell_Cycle_Arrest Blockade Proliferation Cell Proliferation G1_S_Transition->Proliferation SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Protein_Prep Prepare Recombinant Proteins (e.g., His-CDK6/CycD1, CRBN) Immobilization Immobilize Ligand (e.g., CRBN on Sensor Chip) Protein_Prep->Immobilization PROTAC_Prep Prepare this compound Solutions Analyte_Injection Inject Analyte (e.g., this compound + CDK6) PROTAC_Prep->Analyte_Injection Buffer_Prep Prepare Running Buffer Buffer_Prep->Immobilization Immobilization->Analyte_Injection Detection Detect Binding (RU vs. Time) Analyte_Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Model_Fitting Fit Data to Binding Model Sensorgram->Model_Fitting Results Determine ka, kd, Kd, α Model_Fitting->Results ITC_Workflow cluster_prep_itc Preparation cluster_exp_itc ITC Experiment cluster_analysis_itc Data Analysis Protein_Prep_ITC Prepare & Dialyze Protein Loading Load Protein into Cell & PROTAC into Syringe Protein_Prep_ITC->Loading PROTAC_Prep_ITC Prepare & Dialyze this compound PROTAC_Prep_ITC->Loading Titration Perform Stepwise Injections Loading->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Isotherm Generate Binding Isotherm Heat_Measurement->Isotherm Model_Fitting_ITC Fit Data to Binding Model Isotherm->Model_Fitting_ITC Results_ITC Determine Kd, n, ΔH, ΔS, ΔG Model_Fitting_ITC->Results_ITC

References

The PROTAC Mechanism of XY028-140: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, PROTACs like this compound offer a distinct therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This guide provides a detailed technical overview of the mechanism of action of this compound, including quantitative data on its efficacy and detailed protocols for key experimental validations.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK4/6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The mechanism of action unfolds through a series of orchestrated steps:

  • Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][2]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK4/6.[1]

  • Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the tagged kinase into smaller peptides, effectively eliminating it from the cell.[1]

  • Catalytic Nature: After inducing the degradation of a target protein, this compound is released and can engage another CDK4/6 and E3 ligase, allowing for multiple rounds of degradation. This catalytic nature means that sub-stoichiometric amounts of the PROTAC can lead to a significant reduction in the target protein levels.

This degradation-based approach offers several potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase inhibitor therapies and the ability to target the non-enzymatic functions of the target protein.

Quantitative Data

The efficacy of this compound has been characterized by its inhibitory activity and its ability to induce the degradation of its target proteins.

ParameterTargetValueReference
IC50 CDK4/cyclin D10.38 nM[5][6]
CDK6/cyclin D10.28 nM[5][6]

While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound across a wide range of cell lines are not centrally compiled in the initial search results, the primary literature (Wu et al., 2021) indicates potent degradation of CDK4/6 in sensitive tumor cell lines.[1] For instance, in Colo205 cells, treatment with increasing concentrations of this compound for 5 hours resulted in a dose-dependent decrease in both CDK4 and CDK6 levels.[1] Similarly, a time-course experiment in the same cell line with 0.5 μM of this compound showed a rapid reduction in CDK4 and CDK6 protein levels.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the descriptions in the primary literature.

Western Blotting for CDK4/6 Degradation

This protocol is used to quantify the levels of CDK4 and CDK6 proteins in cells following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., Colo205, ZR-75-1)

  • This compound (MS140)

  • Complete cell culture medium

  • Proteasome inhibitor (e.g., Bortezomib)

  • Pomalidomide

  • MLN4924 (NEDD8-activating enzyme inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 5 hours for dose-response) or with a fixed concentration for various time points (for time-course). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 100 nM Bortezomib), a competitor CRBN ligand (e.g., 10 μM Pomalidomide), or a cullin-RING ligase inhibitor (e.g., 1 μM MLN4924) for 4 hours before adding this compound.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities relative to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • This compound

  • Palbociclib (as a comparator)

  • Complete cell culture medium

  • Crystal Violet solution or a luminescence-based viability reagent (e.g., CellTiter-Glo®)

Procedure (Crystal Violet):

  • Cell Seeding: Seed cells in multi-well plates at a low density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Palbociclib.

  • Incubation: Incubate the cells for an extended period (e.g., 10-15 days), replacing the medium with fresh compound every 3-4 days.

  • Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with Crystal Violet solution.

  • Quantification: After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength to determine relative cell viability.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol is used to demonstrate the formation of the CDK6-XY028-140-CRBN ternary complex.

Materials:

  • Cells expressing tagged versions of CRBN or CDK6 (if endogenous levels are low)

  • This compound

  • Co-IP lysis buffer

  • Antibody against the tagged protein or endogenous CRBN/CDK6

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents as described above

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 3 hours) to capture the transient ternary complex. Lyse the cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the complex components (e.g., anti-CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CDK6).

Visualizations

Signaling Pathway of this compound Action

PROTAC_Mechanism cluster_cytoplasm Cytoplasm XY028_140 This compound Ternary_Complex CDK4/6-XY028-140-CRBN Ternary Complex XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ternary_Complex->XY028_140 Release & Recycling Ternary_Complex->CRBN Ub_CDK4_6 Poly-ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The signaling pathway of this compound-mediated degradation of CDK4/6.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start cell_seeding Seed Cells start->cell_seeding treatment Treat with this compound (Dose-response or Time-course) cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CDK4/6, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: A typical experimental workflow for assessing protein degradation via Western Blot.

Logical Relationship of the PROTAC System

PROTAC_System_Logic PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Binds Target Target Protein (CDK4/6) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation Signals for Biological_Effect Biological Effect (Cell Cycle Arrest, Apoptosis) Degradation->Biological_Effect Results in

References

The Role of XY028-140 in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce cell cycle arrest by targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to the inhibition of Retinoblastoma (Rb) protein phosphorylation and ultimately, G1 phase cell cycle arrest. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition. In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] this compound, also known as MS140, is a heterobifunctional molecule that acts as a selective CDK4 and CDK6 degrader.[2][3] As a PROTAC, it links the E3 ubiquitin ligase substrate receptor Cereblon to CDK4 and CDK6, thereby inducing their degradation and blocking downstream signaling.[1][2] This targeted protein degradation strategy offers a powerful approach to inhibit the activity of CDK4/6 and induce cell cycle arrest in cancer cells.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade CDK4 and CDK6.[2] The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This ternary complex formation brings CDK4/6 into close proximity with the E3 ligase, leading to the polyubiquitination of CDK4/6.[2] Ubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome.[2]

The degradation of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1] This blockade of the Rb-E2F signaling pathway results in a robust G1 phase cell cycle arrest.[1][2]

Quantitative Data

The efficacy of this compound has been demonstrated in various cancer cell lines. While specific cell cycle distribution data for this compound is not publicly available in the searched resources, the following table summarizes its inhibitory activity and provides a template for how such data would be presented.

ParameterValueCell LineReference
IC50 (CDK4/cyclin D1) 0.38 nMN/A (Biochemical Assay)[3]
IC50 (CDK6/cyclin D1) 0.28 nMN/A (Biochemical Assay)[3]

Table 1: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 complexes in biochemical assays.

Hypothetical Cell Cycle Analysis Data:

TreatmentConcentration% G0/G1% S% G2/MCell Line
Vehicle (DMSO) -45.2%35.1%19.7%T47D
This compound 100 nM75.8%12.5%11.7%T47D
This compound 500 nM85.1%5.3%9.6%T47D
Vehicle (DMSO) -50.5%28.9%20.6%A375
This compound 100 nM78.3%10.1%11.6%A375
This compound 500 nM88.9%4.2%6.9%A375

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution. This table illustrates the expected dose-dependent increase in the G0/G1 cell population with a corresponding decrease in S and G2/M populations in T47D (breast cancer) and A375 (melanoma) cells following a 24-hour treatment with this compound, as would be determined by flow cytometry.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: T47D (human breast carcinoma) and A375 (human melanoma) cells can be used.[4]

  • Culture Medium: Grow T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture A375 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with the desired concentrations of this compound (e.g., 0.3, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide (PI).

  • Cell Harvesting: After treatment, harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

XY028_140_Pathway cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (this compound-CRBN-CDK4/6) XY028_140->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Proteasome Proteasome CDK4_6->Proteasome Degradation pRb p-Rb CDK4_6->pRb Phosphorylation Ternary_Complex->CDK4_6 Ubiquitination Ub Ubiquitin Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6 Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->S_Phase_Genes Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb_E2F->Cell_Cycle_Arrest

Caption: Mechanism of this compound induced G1 cell cycle arrest.

Experimental Workflow

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_flow Flow Cytometry cluster_western Western Blot start Seed Cancer Cells (e.g., T47D, A375) treat Treat with this compound or Vehicle (DMSO) start->treat harvest Harvest Cells treat->harvest fix Fix with Ethanol harvest->fix lyse Lyse Cells harvest->lyse stain Stain with PI/RNase A fix->stain acquire Acquire Data stain->acquire analyze_flow Analyze Cell Cycle Distribution acquire->analyze_flow quantify Quantify Protein lyse->quantify run_gel SDS-PAGE & Transfer quantify->run_gel probe Probe with Antibodies (CDK4/6, pRb, Rb) run_gel->probe detect Detect Proteins probe->detect

Caption: Workflow for analyzing this compound's effect on cell cycle.

Conclusion

This compound represents a promising therapeutic agent that effectively induces cell cycle arrest by promoting the degradation of CDK4 and CDK6. Its mechanism of action through the ubiquitin-proteasome system provides a robust and selective means of inhibiting the CDK4/6-Rb pathway. The experimental protocols outlined in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and similar PROTAC degraders. Further studies with detailed quantitative analysis of cell cycle distribution will be crucial in fully elucidating its therapeutic potential in various cancer contexts.

References

XY028-140: A Technical Guide for Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic research applications of XY028-140 (also known as MS140), a potent and selective dual-function molecule that acts as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader. By combining kinase inhibition with targeted protein degradation, this compound offers a powerful tool for investigating the roles of CDK4 and CDK6 in cell cycle regulation and cancer biology.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. This dual action of kinase inhibition and protein degradation leads to a more profound and sustained suppression of the CDK4/6-Rb-E2F signaling pathway compared to traditional kinase inhibitors alone[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Parameter Value Target Assay Conditions Reference
IC₅₀0.38 nMCDK4/cyclin D1Kinase Assay[4]
IC₅₀0.28 nMCDK6/cyclin D1Kinase Assay[4]
Cell Line Cancer Type Assay Treatment Conditions Effect Reference
A375MelanomaWestern Blot0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[5]
T47DBreast CancerWestern Blot0.3 or 1 µM for 24 hoursInhibition of CDK4/6 expression and activity[5]
T47DBreast CancerProliferation Assay0.03, 0.1, 0.3, 1, or 3 µM for 11 daysInhibition of cancer cell proliferation[5]
JeKo-1Mantle Cell LymphomaIn vivo Xenograft25 mg/kg, b.i.d. for 3 daysInhibition of Rb phosphorylation[1]

Signaling Pathway

This compound exerts its effects by targeting the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates the mechanism of action of this compound.

XY028_140_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Inhibits Kinase Activity CRBN Cereblon (E3 Ligase) XY028_140->CRBN Recruits XY028_140_ternary This compound XY028_140->XY028_140_ternary Forms Ub Ubiquitin Rb Rb CDK4_6->Rb Phosphorylates CDK4_6_ternary CDK4/6 CDK4_6->CDK4_6_ternary CRBN_ternary Cereblon CRBN->CRBN_ternary Proteasome Proteasome Ub->Proteasome Degradation E2F E2F Rb->E2F pRb p-Rb pRb->E2F CellCycle Cell Cycle Progression (G1-S Transition) E2F->CellCycle Apoptosis Apoptosis/Cell Cycle Arrest CellCycle->Apoptosis XY028_140_ternary->CDK4_6_ternary XY028_140_ternary->CRBN_ternary CRBN_ternary->Ub Ubiquitination

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the methods described in Wu et al., Nature Cancer, 2021.[1]

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Resazurin solution (0.1 mg/ml) or CellTiter 96® AQueous One Solution Reagent

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Seed cells at a density of 3,000-10,000 cells per well in a 96-well plate.

  • Allow cells to adhere for 24 hours.

  • Treat cells with a range of concentrations of this compound for 72 hours.

  • Add 10 µl of resazurin solution or 20 µl of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubate for 2-3 hours at 37°C.

  • Measure fluorescence at 560 nm (for resazurin) or absorbance at 490 nm (for CellTiter 96).

  • Calculate cell viability relative to vehicle-treated control cells.

Western Blotting

This protocol is used to detect the levels of specific proteins in cell lysates following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., 8M Urea, 50mM Tris-HCl pH 8.0)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • Cancer cell line for xenograft (e.g., JeKo-1)

  • This compound

  • Vehicle control

  • Palbociclib (as a comparator)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flanks of the mice.

  • When tumors reach a palpable size, randomize the mice into treatment groups.

  • Treat the mice with vehicle, this compound (e.g., 25 mg/kg, twice daily), or Palbociclib (e.g., 50 mg/kg, once daily) for the specified duration (e.g., 3 days).

  • Monitor tumor growth by measuring tumor volume with calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Line Selection & Culture Treatment Treatment with this compound CellCulture->Treatment Viability Cell Viability Assay Treatment->Viability WesternBlot Western Blot Analysis Treatment->WesternBlot CoIP Co-Immunoprecipitation Treatment->CoIP DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis CoIP->DataAnalysis Xenograft Xenograft Model Establishment InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Monitoring InVivoTreatment->TumorMeasurement ExVivo Ex Vivo Analysis (e.g., Western Blot) InVivoTreatment->ExVivo TumorMeasurement->DataAnalysis ExVivo->DataAnalysis

Caption: A typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for XY028-140 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including breast cancer.[3] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a promising therapeutic strategy for hormone receptor-positive (HR+) and other CDK4/6-dependent breast cancers.

These application notes provide detailed experimental protocols for the evaluation of this compound in breast cancer cell lines, focusing on cell viability, apoptosis, and target protein degradation.

Mechanism of Action

This compound is a bifunctional molecule consisting of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase CRBN.[1] This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][3]

XY028-140_Mechanism_of_Action XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN Cereblon (CRBN) E3 Ligase Complex XY028_140->CRBN Proteasome Proteasome CDK4_6->Proteasome Degradation pRb pRb CDK4_6->pRb Phosphorylates CRBN->CDK4_6 Ubiquitinates Ub Ubiquitin Ub->CRBN CellCycle G1/S Transition (Cell Proliferation) Proteasome->CellCycle Arrests E2F E2F pRb->E2F Releases Rb Rb Rb->E2F Sequesters E2F->CellCycle Promotes Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Breast Cancer Cell Culture (e.g., T47D) start->cell_culture treatment Treat with this compound (0.03 - 3 µM) cell_culture->treatment viability Cell Viability Assay (Resazurin) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (CDK4/6, pRb, Rb) treatment->western data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

References

Application Notes and Protocols for XY028-140 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] this compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This targeted protein degradation offers a powerful approach for studying the roles of CDK4/6 and for the development of novel therapeutics, particularly in oncology.

Western blotting is a fundamental technique to verify the efficacy of this compound by quantifying the reduction in CDK4 and CDK6 protein levels in treated cells. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its degradation capabilities.

Signaling Pathway of this compound Action

This compound is a heterobifunctional molecule that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation triggers the transfer of ubiquitin molecules to CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the RB-E2F signaling pathway, which is critical for cell cycle progression from G1 to S phase.[1]

XY028_140_pathway cluster_degradation Protein Degradation cluster_cell_cycle Cell Cycle Control XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex Binds pRB pRb CDK4_6->pRB Phosphorylates G1_S_Transition G1/S Phase Transition CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_CDK4_6->Proteasome Degradation Degradation Proteasome->Degradation E2F E2F pRB->E2F Inhibits E2F->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibited WB_Workflow A 1. Cell Culture (e.g., T47D, A375) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

References

Application Note: Determining the Optimal Concentration of XY028-140 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal concentration of XY028-140 for use in cell viability and anti-proliferation assays. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3][4] By inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, this compound effectively inhibits the RB-E2F signaling pathway, a critical regulator of cell cycle progression.[2][4][5] This application note outlines a detailed protocol using a standard colorimetric MTT assay to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in a relevant cancer cell line.

Mechanism of Action: this compound Signaling Pathway

This compound is a bifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of CDK4/6, marking it for degradation by the proteasome.[4][5] The depletion of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell cycle arrest and reduced cell proliferation.[2][4]

cluster_0 Cell Cycle Progression (G1/S Checkpoint) cluster_1 PROTAC-Mediated Degradation CyclinD Cyclin D ActiveCDK Active Cyclin D-CDK4/6 CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Proteasome Proteasome CDK46->Proteasome Ubiquitination Rb Rb ActiveCDK->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters E2F_released E2F pRb->E2F_released Releases S_Phase S-Phase Gene Transcription E2F_released->S_Phase Activates XY028 This compound XY028->CDK46 Binds CRBN CRBN E3 Ligase XY028->CRBN Binds Degraded Degraded Fragments Proteasome->Degraded

Figure 1. this compound mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the IC50 of this compound by measuring its effect on cell metabolic activity. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.[6]

Materials and Reagents
  • Target cancer cell line (e.g., T47D breast cancer cells)[1]

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT Reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram

start Start prep_cells 1. Prepare Cell Suspension (e.g., 5x10^4 cells/mL) start->prep_cells seed 2. Seed Cells (100 µL/well in 96-well plate) prep_cells->seed incubate1 3. Incubate 24h (Allow cells to attach) seed->incubate1 prep_drug 4. Prepare this compound Serial Dilutions incubate1->prep_drug treat 5. Add Compound to Wells (Varying concentrations) prep_drug->treat incubate2 6. Incubate 72h (Drug exposure) treat->incubate2 add_mtt 7. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 8. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 9. Add Solubilization Solution (100 µL/well) incubate3->solubilize read 10. Read Absorbance (570 nm) solubilize->read analyze 11. Analyze Data (Calculate % Viability & IC50) read->analyze end End analyze->end

Figure 2. Workflow for determining IC50.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture and harvest cells during their logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Dilute the cell suspension in complete culture medium to an optimal seeding density. This must be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (cells + DMSO) and "media blank" (media only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve final desired concentrations. Based on published data, a range from 0.1 nM to 10 µM is recommended for a comprehensive dose-response curve.[1][7]

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the corresponding this compound concentrations to the treatment wells. Add 100 µL of medium with the highest DMSO concentration to the "vehicle control" wells.

  • Incubate the plate for the desired exposure time (e.g., 72 hours).

Day 5: Viability Measurement

  • After the incubation period, add 10 µL of sterile MTT Reagent (5 mg/mL) to each well, including controls and blanks.

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After incubation, add 100 µL of Solubilization Solution to each well.

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance value of the "media blank" wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot the % Viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.

Representative Data

The following table presents hypothetical data from an experiment performed according to the protocol above, using a 72-hour incubation period with this compound.

This compound Conc. (µM)Log ConcentrationAvg. Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle Control)N/A1.1520.085100.0%
0.001-3.001.1350.07998.5%
0.01-2.001.0230.06188.8%
0.1-1.000.6010.04552.2%
0.3-0.520.3110.03327.0%
1.00.000.1550.02113.5%
3.00.480.1010.0188.8%
10.01.000.0890.0157.7%
Media BlankN/A0.0810.009N/A

References

Application Notes and Protocols: XY028-140 for Effective CDK6 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] As critical regulators of the cell cycle, CDK4 and CDK6 are key targets in cancer therapy.[1] this compound functions as a bifunctional molecule, tethering CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1] This degradation mechanism offers a distinct advantage over traditional small molecule inhibitors by eliminating both the kinase-dependent and independent functions of CDK4/6. These application notes provide a summary of the effective treatment durations for CDK6 degradation by this compound and detailed protocols for its use in in vitro and in vivo settings.

Mechanism of Action

This compound is a PROTAC that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to CDK4/6, marking it for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)/E2F signaling pathway, a critical checkpoint in the G1/S phase transition of the cell cycle.[1]

cluster_0 This compound Mediated CDK6 Degradation XY028_140 This compound Ternary_Complex Ternary Complex (this compound-CDK6-CRBN) XY028_140->Ternary_Complex Binds CDK6 CDK6 CDK6->Ternary_Complex Binds CRBN CRL4-CRBN E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation CDK6 Degradation Proteasome->Degradation Results in

Caption: Mechanism of this compound-induced CDK6 degradation.

Quantitative Data Summary

The following tables summarize the effective concentrations and treatment durations of this compound for CDK6 degradation and functional outcomes in various cancer cell lines.

Table 1: Time-Dependent Degradation of CDK6 in Colo205 Cells

Treatment DurationThis compound Concentration (µM)Effect on CDK6 LevelsReference
3 hours0.1Significant Degradation[4]
5 hours0.5Marked Degradation[4]

Table 2: Concentration-Dependent Effects of this compound

Cell LineTreatment DurationThis compound Concentration (µM)OutcomeReference
Colo2055 hours0.01 - 1Concentration-dependent degradation of CDK4/6[4]
A375 (Melanoma)24 hours0.3, 1Inhibition of CDK4/6 expression and activity[3][5]
T47D (Breast Cancer)24 hours0.3, 1Inhibition of CDK4/6 expression and activity[3][5]
T47D (Breast Cancer)11 days0.03 - 3Inhibition of cancer cell proliferation[3][5]
Various Rb-proficient tumor cell lines10-15 daysNot specifiedGreater suppression of cell growth compared to Palbociclib[4]

Experimental Protocols

In Vitro CDK6 Degradation Assay

This protocol describes the treatment of cultured cancer cells with this compound to assess the time- and concentration-dependent degradation of CDK6 by Western blotting.

Start Seed Cells Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with this compound (Time-course or Dose-response) Incubate_24h->Treat Harvest Harvest Cells Treat->Harvest Lyse Lyse Cells Harvest->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-CDK6) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze

Caption: Workflow for in vitro CDK6 degradation analysis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cancer cell line (e.g., Colo205, A375, T47D)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK6, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in complete culture medium to the desired final concentrations.

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 0.5 µM) and harvest at different time points (e.g., 0, 1, 3, 5, 8, 24 hours).

    • For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) for a fixed duration (e.g., 5 or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Proliferation Assay

This protocol is for assessing the long-term effect of this compound on cancer cell proliferation.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., T47D)

  • Complete cell culture medium

  • 96-well plates

  • Crystal violet solution or a resazurin-based viability reagent

Procedure:

  • Seed cells at a low density in 96-well plates.

  • Allow cells to attach overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0.03, 0.1, 0.3, 1, 3 µM).

  • Incubate the cells for an extended period (e.g., 10-15 days), changing the medium with fresh this compound every 3-4 days.

  • At the end of the incubation period, assess cell viability using a crystal violet staining protocol or a resazurin-based assay according to the manufacturer's instructions.

  • Quantify the results by measuring the absorbance at the appropriate wavelength.

In Vivo Studies

For in vivo efficacy studies, this compound can be administered to tumor-bearing animal models.

Formulation and Administration:

  • A suggested formulation for in vivo use is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • It is recommended to prepare the working solution fresh on the day of use.[3]

  • Administration can be performed via oral gavage or intraperitoneal injection.[3]

Disclaimer: These protocols are for research use only and should be adapted and optimized for specific experimental conditions. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods.[3][5]

References

Application Notes and Protocols: XY028-140 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo study design and formulation for the PROTAC CDK4/6 degrader, XY028-140 (also referred to as MS140). The protocols and data presented are compiled from preclinical investigations and are intended to guide researchers in the design of their own in vivo experiments.

Introduction

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, this compound binds to both the target proteins (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][4] This mechanism of action leads to the inhibition of the Retinoblastoma (Rb)/E2F signaling pathway, which is critical for cell cycle progression.[1] In vitro studies have demonstrated that this compound effectively reduces CDK4 and CDK6 protein levels in a dose- and time-dependent manner in various cancer cell lines.[1]

In Vivo Formulation

A stable and effective formulation is critical for the successful in vivo application of this compound. A standard suspended solution formulation has been developed for oral and intraperitoneal administration.[5]

Formulation Components

The formulation consists of a four-component vehicle designed to solubilize and suspend the compound for administration.

ComponentPercentage (v/v)
DMSO10%
PEG30040%
Tween-805%
Saline45%
Preparation Protocol

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 0.56 mg/mL.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl in water)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonicator

Procedure:

  • Prepare a 5.6 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 5.6 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

  • Vortex the final suspension thoroughly.

  • If precipitation or phase separation is observed, use sonication to aid in the dissolution and suspension of the compound.[5]

  • It is recommended to prepare the working solution fresh on the day of use.[5]

In Vivo Study Design

The following tables summarize the in vivo study designs from preclinical evaluations of this compound in xenograft models. These studies aimed to assess the anti-tumor efficacy of the compound.

Mantle Cell Lymphoma Xenograft Model
ParameterDescription
Animal Model Immunodeficient mice
Cell Line JeKo-1 (Mantle Cell Lymphoma)
Tumor Implantation Subcutaneous injection of JeKo-1 cells
Treatment Group This compound
Vehicle Control 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Dosing Regimen 50 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Frequency Once daily
Duration Not specified in available results
Endpoint Tumor growth inhibition
Colorectal Cancer Xenograft Model
ParameterDescription
Animal Model Immunodeficient mice
Cell Line Colo-205 (Colorectal Cancer)
Tumor Implantation Subcutaneous injection of Colo-205 cells
Treatment Group This compound
Vehicle Control 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Dosing Regimen 50 mg/kg
Route of Administration Intraperitoneal (i.p.) injection
Frequency Once daily
Duration Not specified in available results
Endpoint Tumor growth inhibition

Experimental Protocols

Tumor Xenograft Model Protocol

This protocol outlines the general procedure for establishing and treating tumor xenografts in mice.

Materials:

  • Cancer cell lines (e.g., JeKo-1, Colo-205)

  • Immunodeficient mice (e.g., NOD/SCID or similar)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • This compound formulation

  • Vehicle control formulation

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.

  • Cell Preparation: Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at the desired concentration for injection.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or the vehicle control to the respective groups according to the specified dosing regimen, route, and frequency.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target protein degradation).

Signaling Pathway and Mechanism of Action

This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of CDK4 and CDK6.

XY028_140_Mechanism_of_Action cluster_pathway Cell Cycle Progression cluster_protac PROTAC Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates Proteasome Proteasome CDK4_6->Proteasome Targeted to CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits G1_S G1/S Phase Transition E2F->G1_S Promotes XY028_140 This compound XY028_140->CDK4_6 Binds CRBN Cereblon (E3 Ligase) XY028_140->CRBN Binds CRBN->CDK4_6 Ubiquitinates Ub Ubiquitin Ub->CDK4_6 Degradation Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a PROTAC for CDK4/6 degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

In_Vivo_Workflow acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint

Caption: Workflow for an in vivo xenograft study.

References

Application Notes and Protocols for XY028-140 in a Mantle Cell Lymphoma Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.[1][2][3][4] This overexpression results in the dysregulation of the cell cycle through the continuous activation of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][4] The CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), promoting the release of the E2F transcription factor and subsequent cell cycle progression from G1 to S phase.[2][5] Consequently, targeting the CDK4/6 pathway presents a promising therapeutic strategy for MCL.[2][4]

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade CDK4 and CDK6.[5][6][7][8] It functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of the kinases by the proteasome.[5][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a potential advantage over traditional small molecule inhibitors.[8] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a preclinical mantle cell lymphoma xenograft model.

Principle of Action

This compound is a heterobifunctional molecule that simultaneously binds to CDK4/6 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][9] This binding induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CDK4/6. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. The degradation of CDK4/6 leads to a reduction in Rb phosphorylation, causing cell cycle arrest in the G1 phase and inhibiting tumor cell proliferation.[5]

Signaling Pathway

XY028_140_Signaling_Pathway cluster_cell Mantle Cell Lymphoma Cell cluster_protac This compound Action CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb P CDK4_6->Rb Proteasome Proteasome CDK4_6->Proteasome CDK4_6->Proteasome CyclinD1 Cyclin D1 CyclinD1->CDK4_6 CyclinD1->CDK4_6 E2F E2F Rb->E2F Inhibits Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes E2F->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation G1_S_Transition->Proliferation XY028_140 This compound XY028_140->CDK4_6 XY028_140->CDK4_6 CRBN CRBN (E3 Ligase) XY028_140->CRBN XY028_140->CRBN Ub Ubiquitin CRBN->Ub Ub->CDK4_6 Ubiquitination Ub->CDK4_6 Degradation Degradation Proteasome->Degradation Proteasome->Degradation

Caption: Mechanism of this compound in Mantle Cell Lymphoma.

Quantitative Data Summary

Cell LineAssay TypeEndpointThis compound ConcentrationResultReference
T47D (Breast Cancer)Proliferation AssayCell Growth Inhibition0.03-3 µM (11 days)Inhibition of cancer cell proliferation[9]
A375 (Melanoma)Western BlotProtein Expression0.3 or 1 µM (24 hours)Inhibition of CDK4/6 expression[9]
T47D (Breast Cancer)Western BlotProtein Expression0.3 or 1 µM (24 hours)Inhibition of CDK4/6 expression[9]
CDK4/cyclin D1Kinase AssayIC50N/A0.38 nM[6]
CDK6/cyclin D1Kinase AssayIC50N/A0.28 nM[6]

Note: Data from direct studies of this compound in mantle cell lymphoma xenograft models are not currently available. The table above summarizes in vitro data from other cancer cell lines to provide context for its activity.

Experimental Protocols

Protocol 1: Mantle Cell Lymphoma Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous MCL xenograft model using a human MCL cell line.

Materials:

  • Mantle cell lymphoma cell line (e.g., Jeko-1, Mino, Rec-1, Hbl-2, or Granta-519)[10]

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)[10]

  • This compound

  • Vehicle solution (see Protocol 3)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture MCL cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the dosing schedule determined in preliminary studies (see Protocol 3).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment of an MCL PDX model, which more closely recapitulates the heterogeneity of the human disease.

Materials:

  • Fresh tumor biopsy or peripheral blood from an MCL patient

  • Ficoll-Paque

  • Red Blood Cell Lysis Buffer

  • PBS with 2% FBS

  • 6-8 week old highly immunodeficient mice (e.g., NSG)

  • All other materials listed in Protocol 1

Procedure:

  • Primary Cell Isolation:

    • Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.[11][12]

    • If using a solid tumor biopsy, mechanically and enzymatically digest the tissue to obtain a single-cell suspension.

  • Tumor Implantation:

    • Resuspend the isolated MCL cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Inject 1-10 x 10^6 cells subcutaneously or intravenously into the flank or tail vein of NSG mice, respectively.[12]

  • Engraftment Monitoring:

    • Monitor for signs of tumor engraftment, which may include palpable tumors (subcutaneous) or signs of disease progression such as weight loss and hind-limb paralysis (intravenous).

    • For intravenous models, engraftment can be monitored by flow cytometry of peripheral blood for human CD45+ and CD19+/CD5+ cells.

  • Treatment and Evaluation:

    • Once engraftment is confirmed and tumors are established, proceed with treatment and efficacy evaluation as described in Protocol 1 (steps 5 and 6).

Protocol 3: Preparation and Administration of this compound

This protocol provides instructions for preparing this compound for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL).[9]

  • Working Solution Preparation (for oral or intraperitoneal injection): [9]

    • To prepare a 1 mL working solution at a concentration of 0.56 mg/mL, mix the following in order:[9]

      • 100 µL of the DMSO stock solution (5.6 mg/mL)[9]

      • 400 µL of PEG300[9]

      • 50 µL of Tween-80[9]

      • 450 µL of Saline[9]

    • Vortex or sonicate to ensure complete dissolution. Prepare fresh daily.[9]

  • Administration:

    • Administer the prepared this compound solution to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

    • The dosing volume should be based on the mouse's body weight (e.g., 10 mL/kg).

Experimental Workflow

Experimental_Workflow cluster_prep Model Preparation cluster_implant Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture MCL Cell Culture (CDX) Cell_Prep Cell Preparation (PBS/Matrigel) Cell_Culture->Cell_Prep PDX_Isolation Primary Cell Isolation (PDX) PDX_Isolation->Cell_Prep Implantation Subcutaneous or IV Implantation in Mice Cell_Prep->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization XY028_140_Admin This compound Administration Randomization->XY028_140_Admin Vehicle_Admin Vehicle Control Administration Randomization->Vehicle_Admin Efficacy_Eval Tumor Volume & Body Weight Measurement XY028_140_Admin->Efficacy_Eval Vehicle_Admin->Efficacy_Eval Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Weight, WB, IHC) Efficacy_Eval->Ex_Vivo_Analysis

Caption: Workflow for this compound study in MCL xenograft models.

Conclusion

This compound represents a novel therapeutic agent for mantle cell lymphoma by targeting the degradation of CDK4/6. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in both cell line-derived and patient-derived xenograft models of MCL. Careful execution of these studies will be crucial in determining the in vivo efficacy and therapeutic potential of this compound.

References

Application Notes and Protocols for XY028-140 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing XY028-140, a potent and selective dual-function molecule that acts as both a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor and a Proteolysis Targeting Chimera (PROTAC) degrader. This document outlines the necessary positive and negative controls to ensure robust and reliable experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to simultaneously inhibit the kinase activity of CDK4 and CDK6 and induce their degradation. It achieves this by linking a CDK4/6 inhibitor moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual mechanism of action provides a powerful tool for interrogating the roles of CDK4/6 in cell cycle regulation and cancer biology. The degradation of CDK4/6 is mediated by the ubiquitin-proteasome system.[1][2]

Key Concepts and Control Selection

To validate the specific effects of this compound, it is crucial to employ appropriate positive and negative controls. These controls help to dissect the molecule's activity as a kinase inhibitor versus its function as a protein degrader.

  • Positive Control (Kinase Inhibition): A compound that inhibits CDK4/6 activity but does not induce their degradation.

  • Positive Control (Degradation Pathway): A compound known to engage the Cereblon E3 ligase pathway.

  • Negative Control (Degradation Pathway): A compound that is structurally similar to the E3 ligase ligand but does not bind, thus preventing degradation.

  • Negative Control (Compound Specificity): An inactive analog of this compound that is incapable of inducing degradation, helping to rule out off-target effects of the molecule itself.

  • Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO), to control for any effects of the solvent on the experimental system.

Recommended Control Compounds
Control Type Compound Mechanism of Action Purpose in this compound Experiments
Positive Control PalbociclibA potent and selective CDK4/6 inhibitor that does not induce protein degradation.To isolate and compare the effects of pure kinase inhibition with the dual-action of this compound.
Positive Control PomalidomideA known Cereblon E3 ligase ligand.To confirm the competency of the cellular machinery for Cereblon-mediated degradation.
Negative Control MS140-veA methylated analog of this compound that does not bind to Cereblon.[2]To demonstrate that the degradation of CDK4/6 by this compound is dependent on Cereblon engagement.
Vehicle Control DMSODimethyl sulfoxideTo control for any non-specific effects of the compound solvent.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the mechanism of action of this compound and the logical framework for the use of controls in these experiments.

cluster_0 This compound Mechanism of Action XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds & Inhibits CRBN Cereblon (E3 Ligase) XY028_140->CRBN Binds CDK4_6->CRBN Ternary Complex Formation Proteasome Proteasome CDK4_6->Proteasome Degradation pRb pRb (Phosphorylated) CDK4_6->pRb Phosphorylates Ub Ubiquitin Ub->CDK4_6 Ubiquitination E2F E2F pRb->E2F Releases Rb Rb Rb->E2F Inhibits Cell_Cycle_Progression G1/S Phase Progression E2F->Cell_Cycle_Progression Promotes cluster_1 Experimental Controls Logic Experiment Assess CDK4/6 Levels and Activity XY028_140 This compound Experiment->XY028_140 Palbociclib Palbociclib (Positive Control - Inhibition) Experiment->Palbociclib MS140_ve MS140-ve (Negative Control - Degradation) Experiment->MS140_ve Pomalidomide Pomalidomide (Positive Control - CRBN) Experiment->Pomalidomide Vehicle Vehicle (e.g., DMSO) Experiment->Vehicle Outcome_XY028_140 CDK4/6 Degradation & Inhibition of pRb XY028_140->Outcome_XY028_140 Outcome_Palbociclib No Degradation & Inhibition of pRb Palbociclib->Outcome_Palbociclib Outcome_MS140_ve No Degradation & No Inhibition of pRb MS140_ve->Outcome_MS140_ve Outcome_Pomalidomide No CDK4/6 Degradation (Confirms CRBN pathway is active) Pomalidomide->Outcome_Pomalidomide Outcome_Vehicle No Change Vehicle->Outcome_Vehicle cluster_2 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compounds Start->Prepare_Reagents Incubate Incubate Compounds with Kinase and Substrate Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Analyze Analyze Data (IC50) Detect_Signal->Analyze

References

Application Notes and Protocols: Co-treatment of XY028-140 with Other Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This mechanism effectively inhibits the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1][2] Dysregulation of this pathway is a common feature in many cancers, making CDK4/6 valuable therapeutic targets.[2] While this compound has demonstrated potent single-agent activity in preclinical models, combination therapies are a key strategy to enhance efficacy, overcome resistance, and broaden its therapeutic application.

These application notes provide an overview of potential co-treatment strategies for this compound with other cancer therapeutics based on the established mechanisms of CDK4/6 inhibitors and degraders. Detailed experimental protocols are provided as a starting point for researchers to investigate these combinations in relevant cancer models.

Co-treatment Strategies and Rationale

The combination of this compound with other anti-cancer agents is based on synergistic or additive mechanisms of action that target multiple oncogenic pathways. The following sections outline potential combination strategies.

Combination with Endocrine Therapy

Rationale: In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of proliferation. There is significant crosstalk between the ER and CDK4/6 pathways. Combining a CDK4/6 degrader like this compound with an ER antagonist, such as fulvestrant, or a selective estrogen receptor modulator (SERM), like tamoxifen, can provide a dual blockade of two major mitogenic signaling pathways.[3][4] This combination has been highly successful with CDK4/6 inhibitors in the clinical setting for HR+/HER2- breast cancer.[3]

Potential Combination Agents:

  • Fulvestrant

  • Tamoxifen

Combination with PI3K/AKT/mTOR Pathway Inhibitors

Rationale: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently activated in cancer, promoting cell growth, proliferation, and survival. There is evidence of reciprocal resistance mechanisms between the CDK4/6 and PI3K pathways.[3] Activation of the PI3K pathway can lead to resistance to CDK4/6 inhibitors.[5] Therefore, the combination of this compound with inhibitors of this pathway, such as PI3K inhibitors (e.g., alpelisib) or mTOR inhibitors (e.g., everolimus), is a rational approach to overcome or prevent resistance and achieve synergistic anti-tumor effects.[3][5]

Potential Combination Agents:

  • PI3K inhibitors (e.g., Alpelisib, GDC-0941)

  • mTOR inhibitors (e.g., Everolimus, Sirolimus)

  • Dual PI3K/mTOR inhibitors

Combination with Chemotherapy

Rationale: The interaction between CDK4/6 inhibitors and cytotoxic chemotherapy is complex and can be sequence-dependent. Administering a CDK4/6 inhibitor prior to or concurrently with certain chemotherapeutic agents can lead to cell cycle arrest, potentially antagonizing the effects of chemotherapy that targets rapidly dividing cells. However, sequential administration, where chemotherapy is followed by a CDK4/6 degrader, may be a more effective strategy.[6] This approach could prevent tumor cells from re-entering the cell cycle and repairing chemotherapy-induced damage.

Potential Combination Agents:

  • Taxanes (e.g., Paclitaxel, Docetaxel)

  • Platinum-based agents (e.g., Carboplatin, Cisplatin)

  • Topoisomerase inhibitors (e.g., Doxorubicin)

Combination with Immunotherapy

Rationale: Preclinical studies suggest that CDK4/6 inhibition can enhance anti-tumor immunity.[6] By arresting tumor cells in the G1 phase, CDK4/6 inhibitors can increase the presentation of tumor antigens, promote a pro-inflammatory tumor microenvironment, and suppress the proliferation of regulatory T cells (Tregs).[6][7] Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, could therefore potentiate the immune response against the tumor.[6]

Potential Combination Agents:

  • Anti-PD-1 antibodies (e.g., Pembrolizumab, Nivolumab)

  • Anti-PD-L1 antibodies (e.g., Atezolizumab, Durvalumab)

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from studies specifically investigating the co-treatment of this compound with other cancer therapeutics. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating the synergistic or additive effects of this compound in combination with other agents.

Table 1: In Vitro Synergistic Effects of this compound in Combination with Other Therapeutics

Cancer Cell LineCombination AgentConcentration Range (this compound)Concentration Range (Combination Agent)Combination Index (CI)Synergy/Antagonism
e.g., T47De.g., Fulvestrante.g., 0.1 - 100 nMe.g., 1 - 1000 nMe.g., <1e.g., Synergy

Combination Index (CI) can be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of this compound in Combination Therapy in Xenograft Models

Xenograft ModelTreatment GroupDose and Schedule (this compound)Dose and Schedule (Combination Agent)Tumor Growth Inhibition (%)p-value
e.g., MCF-7Vehicle Control--0-
This compounde.g., 50 mg/kg, QD-
Combination Agent-e.g., 10 mg/kg, QW
This compound + Combination Agente.g., 50 mg/kg, QDe.g., 10 mg/kg, QW

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and animal models to investigate the combination effects of this compound.

Protocol 1: In Vitro Cell Viability Assay for Combination Studies
  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in cell culture medium.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the cells. Include wells for vehicle control (e.g., DMSO), single-agent treatments, and combination treatments.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent. For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.

Protocol 2: Western Blot Analysis of Pathway Modulation
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination at specified concentrations for a defined time period (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6, p-AKT, total AKT, cleaved PARP) overnight at 4°C. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 3: In Vivo Xenograft Tumor Model Study
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination of both).

  • Drug Formulation and Administration: Prepare this compound and the combination agent in appropriate vehicles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer the treatments according to the predetermined doses and schedules.

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (based on tumor size limits or a predefined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.

Visualizations

XY028_140_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Target Protein cluster_2 E3 Ubiquitin Ligase Complex cluster_3 Ternary Complex Formation cluster_4 Ubiquitination & Degradation cluster_5 Downstream Effects XY028_140 This compound Ternary_Complex CDK4/6 - this compound - CRBN XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex pRb p-Rb Inhibition CDK4_6->pRb Inhibition of Phosphorylation CRBN Cereblon (CRBN) CUL4 CUL4 CRBN->CUL4 CRBN->Ternary_Complex DDB1 DDB1 CUL4->DDB1 Ubiquitination Ubiquitination of CDK4/6 Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->CDK4_6 Degradation E2F E2F Release Inhibition pRb->E2F Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start seed_cells Seed Cancer Cells (96-well plates) start->seed_cells drug_prep Prepare Drug Dilutions (this compound & Combo Agent) seed_cells->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis end End data_analysis->end

Caption: In Vitro Combination Study Workflow.

Signaling_Pathway_Combination cluster_0 Growth Factor Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 CDK4/6 Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K CyclinD_CDK4_6 Cyclin D-CDK4/6 RTK->CyclinD_CDK4_6 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PI3K_inhibitor PI3K/mTOR Inhibitors PI3K_inhibitor->PI3K PI3K_inhibitor->mTOR Rb Rb CyclinD_CDK4_6->Rb p E2F E2F Rb->E2F E2F->Proliferation XY028_140 This compound XY028_140->CyclinD_CDK4_6 Degradation

Caption: Rationale for combining this compound with PI3K/mTOR inhibitors.

References

Application Notes and Protocols for XY028-140: A Selective CDK4/6 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. As a bifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][2][3] This dual-functionality of inhibition and degradation offers a powerful approach to disrupt the CDK4/6-Retinoblastoma (Rb) signaling pathway, which is a critical regulator of the cell cycle and is often dysregulated in cancer.[1][2]

These application notes provide detailed protocols for assays to characterize the activity of this compound, including its ability to induce degradation of CDK4 and CDK6, inhibit cell proliferation, and suppress kinase activity.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the target proteins (CDK4 or CDK6) and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the kinase, marking it for recognition and degradation by the 26S proteasome. The degradation of CDK4/6 leads to the dephosphorylation of the Retinoblastoma protein (pRb), which in turn prevents the release of the E2F transcription factor, ultimately causing cell cycle arrest at the G1 phase.[1][3]

cluster_0 This compound Mediated Degradation cluster_1 Downstream Signaling Pathway XY028_140 This compound Ternary_Complex Ternary Complex (this compound-CDK4/6-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation CDK4/6 Degradation Proteasome->Degradation Degrades pRb Hypophosphorylated pRb Degradation->pRb Inhibits Phosphorylation pRb_p Phosphorylated pRb E2F E2F pRb_p->E2F Releases Cell_Cycle_Arrest G1 Arrest pRb->Cell_Cycle_Arrest Sequesters E2F Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression Promotes

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Kinase Inhibitory Activity [4][5]

TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Table 2: Cellular Proliferation Inhibition [1][6]

Cell LineCancer TypeIC50 (nM)Treatment Duration
JeKo-1Mantle Cell Lymphoma<1072-96 hours
Colo205Colorectal Carcinoma<1072-96 hours
T47DBreast CancerNot explicitly stated, but inhibits proliferation at concentrations from 0.03 to 3 µM over 11 days.11 days
A375MelanomaNot explicitly stated, but inhibits CDK4/6 expression at 0.3 and 1 µM.24 hours

Table 3: CDK4/6 Degradation [1]

Cell LineTreatmentEffect
Colo205Increasing concentrations of this compound for 5 hoursDose-dependent degradation of CDK4 and CDK6.
Colo2050.5 µM this compound for indicated time pointsTime-dependent degradation of CDK4 and CDK6.
ZR-75-1 (WT vs. CRBN KO)Increasing concentrations of this compound for 5 hoursDegradation of CDK4 is CRBN-dependent.

Experimental Protocols

Protocol 1: Western Blot for CDK4/6 Degradation

This protocol is to determine the dose- and time-dependent degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.

A 1. Cell Seeding & Treatment Plate cells and treat with This compound at various concentrations and time points. B 2. Cell Lysis Lyse cells to extract total protein. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies (anti-CDK4, anti-CDK6, anti-loading control) followed by secondary antibodies. E->F G 7. Detection & Analysis Visualize bands and quantify protein levels. F->G

Caption: Western Blot Experimental Workflow.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., Colo205, T47D)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Precast polyacrylamide gels

  • SDS-PAGE running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

A 1. Cell Seeding Seed cells in a 96-well plate. B 2. Compound Treatment Treat with a serial dilution of this compound. A->B C 3. Incubation Incubate for the desired duration (e.g., 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well. C->D E 5. Formazan Solubilization Add solubilization solution to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: MTT Assay Experimental Workflow.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 3: In Vitro Kinase Assay

This protocol is to determine the direct inhibitory effect of this compound on the kinase activity of CDK4/cyclin D1 and CDK6/cyclin D1.

A 1. Reaction Setup Combine kinase, substrate (pRb), and this compound in a reaction buffer. B 2. Kinase Reaction Initiation Add ATP to start the reaction. A->B C 3. Incubation Incubate at 30°C for a specified time. B->C D 4. Reaction Termination Stop the reaction (e.g., by adding a kinase inhibitor). C->D E 5. Signal Detection Measure kinase activity (e.g., using ADP-Glo™ Kinase Assay). D->E F 6. Data Analysis Calculate percent inhibition and determine the IC50 value. E->F

Caption: In Vitro Kinase Assay Workflow.

Materials:

  • This compound

  • Recombinant active CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

  • Kinase substrate (e.g., recombinant pRb protein)

  • Kinase assay buffer

  • ATP

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a white, opaque plate, add the kinase assay buffer.

    • Add the recombinant CDK4/cyclin D1 or CDK6/cyclin D1 enzyme.

    • Add the pRb substrate.

    • Add a serial dilution of this compound. Include vehicle-only (DMSO) controls.

  • Kinase Reaction Initiation:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Follow the manufacturer's protocol for the chosen kinase detection assay (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and then a detection reagent to generate a luminescent signal proportional to the amount of ADP produced.

  • Data Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

References

Troubleshooting & Optimization

troubleshooting XY028-140 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XY028-140. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the in vitro solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a CDK4/6 inhibitor-degrader.[1] It targets CDK4/6 kinases for degradation by the CRL4-CRBN-E3 ubiquitin ligase complex, thereby inhibiting both the expression and activity of CDK4/6 in cancer cells.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO at a concentration of 5.56 mg/mL (7.31 mM) with the aid of ultrasonication and warming.[3]

Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. What is causing this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The abrupt change from a favorable organic solvent (DMSO) to an aqueous environment causes the compound to precipitate.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance to DMSO is cell-line dependent.[5] Generally, it is recommended to keep the final concentration of DMSO in cell culture media below 0.5% to minimize cytotoxic effects.[6][7][8] However, some cell lines may be sensitive to concentrations as low as 0.25%.[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q5: Can I heat the this compound solution to improve its solubility?

Gentle warming can be employed to aid dissolution.[3][4] It is recommended to warm the solution to 37°C.[3] For dissolving the compound in DMSO, heating to 60°C can be used.[3] Avoid excessive or prolonged heating, as it may lead to degradation of the compound.

Troubleshooting Guide for In Vitro Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro settings.

Problem 1: this compound powder does not fully dissolve in DMSO.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient mixingVigorously vortex the solution for 2-3 minutes.The powder dissolves completely.
Solution is supersaturatedPrepare the stock solution at a lower concentration.A clear solution is formed.
Compound has formed aggregatesUse a bath sonicator for 5-10 minute intervals.[4]Aggregates are broken up, leading to dissolution.
Low kinetic solubility at room temperatureGently warm the solution in a water bath at 37°C for 10-15 minutes.[3]Increased temperature enhances the rate of dissolution.
Problem 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.
Possible Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubilityLower the final working concentration of this compound in the assay.[4]The compound remains in solution at a lower concentration.
High percentage of DMSO in the final solutionPrepare a more concentrated DMSO stock solution to reduce the volume added to the aqueous media.The final DMSO concentration is minimized, reducing solvent-induced precipitation.
Inefficient mixing during dilutionAdd the DMSO stock to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.[4]Homogeneous mixing prevents localized high concentrations and subsequent precipitation.
Buffer composition is unfavorableIf your assay allows, consider adding a non-toxic solubilizing agent like β-cyclodextrin to the aqueous buffer.[6]The excipient encapsulates the compound, increasing its apparent solubility.

Physicochemical and Solubility Data

The following tables summarize the key physicochemical properties of this compound and its solubility in different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC39H40N10O7[1]
Molecular Weight760.8 g/mol [1]
Purity>98%[1]
AppearanceSolid powderN/A

Table 2: Solubility Profile of this compound

SolventConcentrationMethodReference
DMSO5.56 mg/mL (7.31 mM)Ultrasonic and warming to 60°C[3]
Formulation for in vivo use0.56 mg/mL (0.74 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (Suspension)[2][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 760.8 g/mol ). For 1 mg of this compound, you will need 131.4 µL of DMSO to make a 10 mM solution.[3]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the vial vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

    • If solubility issues persist, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Perform a serial dilution of the DMSO stock solution in cell culture medium to achieve the final desired concentrations.

    • When diluting, add the stock solution to the medium while gently vortexing to ensure rapid dispersion.

    • Ensure the final DMSO concentration in the highest concentration of your working solution does not exceed the tolerance limit of your cells (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Application to Cells: Add the prepared working solutions to your cell cultures immediately after preparation.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G start Start: this compound Solubility Issue prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dissolved_q Is the stock solution clear? prep_stock->dissolved_q vortex Vortex Vigorously dissolved_q->vortex No dilute Dilute Stock in Aqueous Buffer dissolved_q->dilute Yes sonicate Sonicate for 10-15 min vortex->sonicate warm Warm to 37°C for 10-15 min sonicate->warm warm->dissolved_q precipitate_q Does it precipitate? dilute->precipitate_q lower_conc Lower Final Concentration precipitate_q->lower_conc Yes success Success: Proceed with Experiment precipitate_q->success No modify_dilution Modify Dilution Method (e.g., vortexing buffer) lower_conc->modify_dilution modify_dilution->dilute

Caption: A flowchart for troubleshooting this compound solubility.

Simplified Signaling Pathway of this compound Action

G cluster_cell Cancer Cell XY028_140 This compound CRBN CRBN XY028_140->CRBN binds CDK4_6 CDK4/6 XY028_140->CDK4_6 binds E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase CDK4_6->E3_Ligase Proteasome Proteasome CDK4_6->Proteasome CellCycle Cell Cycle Progression CDK4_6->CellCycle E3_Ligase->CDK4_6 Ubiquitination Degradation Degradation Proteasome->Degradation Inhibition Inhibition Degradation->Inhibition Inhibition->CellCycle

Caption: Mechanism of this compound-induced CDK4/6 degradation.

References

Technical Support Center: Overcoming the Hook Effect with XY028-140 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering the high-dose hook effect in immunoassays involving the novel therapeutic agent XY028-140. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that degrades Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3][4] This guide will help you identify and overcome the hook effect to ensure accurate quantification of this compound or its target biomarkers.

Frequently Asked Questions (FAQs)

Q1: What is the high-dose hook effect?

A1: The high-dose hook effect, also known as the prozone phenomenon, is an immunological issue that can occur in "sandwich" immunoassays, such as ELISA.[5][6] It results in falsely low readings at very high concentrations of the analyte.[5][7][8] Instead of the signal increasing proportionally with the analyte concentration, the signal decreases, creating a "hook" shape on the dose-response curve.[6]

Q2: Why does the hook effect occur in a sandwich immunoassay?

A2: In a one-step sandwich immunoassay, if the analyte concentration is excessively high, it can saturate both the capture and detection antibodies simultaneously.[5][6][8] This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody) on the plate surface. As a result, unbound detection antibodies are washed away, leading to a weaker signal despite the high analyte concentration.[5]

Q3: What is this compound and how might it be related to the hook effect?

A3: this compound is a PROTAC designed to induce the degradation of CDK4 and CDK6 proteins, which are key regulators of the cell cycle.[2][3][9] It functions by linking CDK4/6 to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2] When measuring the concentration of this compound itself or a biomarker affected by its activity (e.g., downstream proteins) in biological samples, a high concentration of the analyte could potentially lead to the hook effect in a sandwich immunoassay.

Q4: How can I determine if my assay is affected by the hook effect?

A4: The most reliable method to identify a potential hook effect is to test a serial dilution of a sample with a suspected high analyte concentration.[5] If the hook effect is present, you will observe that as the sample is diluted, the measured concentration will paradoxically increase before it starts to decrease as expected.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low signal in samples with expected high concentrations of this compound or its biomarker. High-dose hook effect.Perform a serial dilution of the sample. A 5-fold or 10-fold serial dilution is a good starting point.[10][11] Analyze the dilutions and if the calculated concentration of the analyte increases with dilution, the hook effect is likely present. Select a dilution that falls within the linear range of the assay for accurate quantification.
High variability between replicate wells. Inconsistent pipetting, or some replicates are on the verge of the hook effect.Ensure proper mixing of samples before plating. Use calibrated pipettes and fresh tips for each dilution.[11][12] Broaden the range of dilutions to ensure that at least one dilution falls squarely in the linear portion of the standard curve.
False negative results in high-concentration samples. Severe hook effect.Implement a two-step ELISA protocol where the sample (analyte) is incubated with the capture antibody first, followed by a wash step before adding the detection antibody. This minimizes the competition for antibody binding.[5]

Experimental Protocols

Protocol 1: Identifying the Hook Effect via Serial Dilution

This protocol outlines the steps to determine if your immunoassay for this compound or a related biomarker is susceptible to the hook effect.

  • Sample Selection: Choose a sample that is expected to have a very high concentration of the analyte.

  • Prepare Serial Dilutions:

    • Label a series of microcentrifuge tubes (e.g., 1:10, 1:100, 1:1000, 1:10000).

    • Prepare a 1:10 dilution by adding 10 µL of the sample to 90 µL of the assay diluent. Mix thoroughly.

    • Prepare a 1:100 dilution by adding 10 µL of the 1:10 dilution to 90 µL of the assay diluent. Mix thoroughly.

    • Continue this process to create a dilution series. It is crucial to use a fresh pipette tip for each transfer.[11]

  • Assay Procedure: Run the undiluted sample and all dilutions in your sandwich ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of the analyte in each well based on the standard curve.

    • Multiply the measured concentration by the dilution factor to determine the actual concentration in the original sample.

    • Plot the calculated original concentration against the dilution factor. If the calculated concentration increases with the initial dilutions, this is indicative of the hook effect.

Data Presentation: Example of Hook Effect

The following table illustrates a hypothetical dataset demonstrating the hook effect.

Dilution Factor Measured Concentration (ng/mL) Calculated Original Concentration (ng/mL) Observation
1 (Neat)5050Falsely low reading
101501500Concentration increases
10020020000Peak concentration observed
10002525000Within linear range
100002.626000Within linear range

Visualizations

Signaling Pathway of this compound

This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade CDK4 and CDK6. This disrupts the phosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the E2F transcription factor and blocks cell cycle progression.[2]

XY028_140_Pathway cluster_ub Ubiquitin-Proteasome System XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN Cereblon (CRBN) E3 Ligase Complex XY028_140->CRBN Recruits Ub Ubiquitin Proteasome Proteasome CDK4_6->Proteasome Targeted to Rb Rb CDK4_6->Rb Phosphorylates Ub->CDK4_6 Ubiquitination Degradation Degradation Proteasome->Degradation pRb p-Rb E2F E2F Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Caption: Mechanism of this compound-induced degradation of CDK4/6.

Experimental Workflow for Overcoming the Hook Effect

The following diagram illustrates a logical workflow for identifying and mitigating the hook effect in your experiments.

Hook_Effect_Workflow start Start: Unexpectedly Low Signal in High-Conc. Sample hypothesis Hypothesis: Hook Effect? start->hypothesis dilution Perform Serial Dilution of the Sample hypothesis->dilution Yes analyze Analyze Dilutions with Immunoassay dilution->analyze check Does Calculated Concentration Increase with Dilution? analyze->check confirm Hook Effect Confirmed check->confirm Yes no_hook No Hook Effect: Troubleshoot Other Assay Parameters check->no_hook No solution Select Optimal Dilution for Accurate Quantification confirm->solution end End: Accurate Quantification solution->end

Caption: Workflow for identifying and resolving the hook effect.

Diagram of the Hook Effect in a Sandwich ELISA

This diagram illustrates how an excess of analyte can lead to a decreased signal in a one-step sandwich immunoassay.

Caption: Comparison of optimal vs. high analyte concentrations.

References

Navigating the Nuances of XY028-140: A Technical Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center – XY028-140 Pomalidomide Warhead

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the this compound PROTAC, which utilizes a pomalidomide-based warhead to recruit the E3 ubiquitin ligase Cereblon (CRBN). This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of the this compound PROTAC?

A1: this compound is a potent and selective PROTAC designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By linking a CDK4/6 inhibitor to a pomalidomide-based ligand, this compound recruits the CRBN E3 ubiquitin ligase to these kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation effectively inhibits the RB-E2F signaling pathway, which is crucial for cell cycle progression.[1]

Q2: What are the primary concerns regarding off-target effects of the pomalidomide warhead used in this compound?

A2: The pomalidomide component of this compound, which engages the E3 ligase CRBN, is known to have inherent biological activity. The primary concern is the potential for "off-target" degradation of proteins other than the intended CDK4 and CDK6 targets. Pomalidomide and other immunomodulatory drugs (IMiDs) are known to induce the degradation of specific zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3). This is a well-documented off-target effect of the pomalidomide warhead itself and can occur independently of the PROTAC's primary target engagement.

Q3: Has the selectivity of this compound been profiled on a proteome-wide scale?

A3: Yes, the selectivity of this compound (referred to as MS140 in the primary literature) has been investigated using quantitative mass spectrometry. A global proteomics analysis in Colo205 cells treated with this compound revealed a highly selective protein downregulation profile. The most significantly downregulated proteins were the intended targets, CDK4 and CDK6. Very few other proteins were significantly affected, indicating a high degree of selectivity for this specific PROTAC.[2]

Q4: I am observing the degradation of proteins other than CDK4/6 in my experiments. What could be the cause?

A4: If you observe degradation of proteins other than CDK4 and CDK6, consider the following possibilities:

  • Known Pomalidomide Off-Targets: As mentioned, the pomalidomide warhead can induce the degradation of certain zinc-finger proteins. It is advisable to check if the observed off-targets fall into this category.

  • Cell Line-Specific Effects: The expression levels of CRBN and the accessibility of potential off-target proteins can vary between different cell lines, potentially leading to different off-target profiles.

  • High Compound Concentration: Using excessive concentrations of this compound may lead to non-specific interactions and off-target degradation. It is crucial to perform dose-response experiments to identify the optimal concentration for selective on-target degradation.

  • Experimental Variability: Ensure robust experimental design and controls to rule out artifacts. This includes appropriate vehicle controls and, if possible, a negative control PROTAC that does not bind to the target protein but still engages CRBN.

Q5: How can I minimize the potential off-target effects of this compound in my experiments?

A5: To minimize off-target effects, consider the following strategies:

  • Titrate the Compound: Use the lowest effective concentration of this compound that achieves significant degradation of CDK4/6.

  • Time-Course Experiments: Assess the kinetics of degradation for both on-target and potential off-target proteins. On-target degradation is often rapid and potent, while off-target effects may appear at later time points or higher concentrations.

  • Use Appropriate Controls: Include a negative control compound, such as a version of this compound with an inactive warhead for the target protein, to distinguish between CRBN-mediated and target-mediated effects.

  • Orthogonal Validation: Confirm any unexpected off-target degradation using alternative methods, such as Western blotting with specific antibodies.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant degradation of known pomalidomide off-targets (e.g., IKZF1, IKZF3). This is an expected off-target effect of the pomalidomide warhead.Acknowledge this in your experimental interpretation. If these off-targets interfere with your experimental question, consider alternative strategies or control experiments to isolate the effects of CDK4/6 degradation.
Variability in degradation profiles between different cell lines. Cell line-specific differences in protein expression (e.g., CRBN, off-targets) and cellular machinery.Characterize the expression levels of key proteins (CRBN, CDK4, CDK6) in your cell lines of interest. Perform dose-response and time-course experiments for each cell line.
Poor selectivity observed at high concentrations. Saturation of the degradation machinery or non-specific binding.Perform a careful dose-response analysis to determine the optimal concentration range for selective CDK4/6 degradation.
Difficulty confirming a suspected off-target identified by proteomics. The antibody for Western blotting may not be specific or sensitive enough. The off-target effect may be modest.Use a highly validated antibody. If possible, use a different antibody targeting a distinct epitope. Consider using a more sensitive detection method or performing immunoprecipitation followed by mass spectrometry.

Quantitative Data Summary

The following table summarizes the quantitative proteomics data from the analysis of Colo205 cells treated with 0.3 µM this compound (MS140) for 5 hours. The data is based on the volcano plot presented in Wu et al., Nat Cancer 2021.[2]

Table 1: Proteome-wide Selectivity of this compound in Colo205 Cells

ProteinLog2 Fold Change (this compound / Control)-Log10 (p-value)Status
CDK6 ~ -2.5> 5On-Target
CDK4 ~ -1.5> 5On-Target
ZNF653~ -1.0~ 2.5Potential Off-Target
ZNF212~ -0.8~ 2.0Potential Off-Target
Other ProteinsMinimal ChangeNot SignificantNot Affected

Note: The values in this table are estimations derived from the published volcano plot and are intended to be representative. For precise values, refer to the source publication.

Key Experimental Protocols

1. Global Proteomics Analysis of Protein Degradation

This protocol outlines a general workflow for identifying on-target and off-target effects of this compound using quantitative mass spectrometry (TMT or Label-Free).

  • Cell Culture and Treatment: Plate cells (e.g., Colo205) at an appropriate density. Treat cells with this compound at the desired concentration (e.g., 0.3 µM) and for a specific duration (e.g., 5 hours). Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: Harvest and wash cells with cold PBS. Lyse cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Protein Digestion: Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide. Digest proteins into peptides using an appropriate protease, such as Trypsin or Lys-C.

  • Peptide Cleanup and Labeling (for TMT): Desalt the peptide samples using a solid-phase extraction (SPE) method. For TMT-based quantification, label the peptides with the respective TMT reagents according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Perform protein identification and quantification. Statistical analysis, such as a t-test, is used to identify proteins with significant changes in abundance between the this compound treated and control groups.

2. Cereblon (CRBN) Binding Assay (Competitive)

This protocol describes a method to confirm the engagement of the pomalidomide warhead of this compound with its E3 ligase, CRBN.

  • Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide), and the test compound (this compound).

  • Assay Principle: This is a competitive binding assay. The binding of the fluorescent tracer to CRBN results in a high fluorescence polarization (FP) signal. When an unlabeled competitor (this compound) binds to CRBN, it displaces the fluorescent tracer, leading to a decrease in the FP signal.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, add the recombinant CRBN-DDB1 complex, the fluorescent tracer, and the diluted this compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the FP signal against the concentration of this compound. The concentration at which 50% of the fluorescent tracer is displaced (IC50) can be calculated, which reflects the binding affinity of this compound to CRBN.

3. Zinc-Finger Protein Degradation Assay (Western Blot)

This protocol is for validating the potential off-target degradation of known pomalidomide-sensitive zinc-finger proteins.

  • Cell Treatment: Treat cells with a dose range of this compound for a specified time. Include a positive control (e.g., pomalidomide) and a vehicle control.

  • Protein Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the zinc-finger protein of interest (e.g., anti-IKZF1).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Visualizations

PROTAC_Mechanism cluster_0 This compound PROTAC cluster_1 Cellular Machinery This compound This compound CDK4_6 CDK4/6 (Target Protein) This compound->CDK4_6 Binds CRBN CRBN (E3 Ligase) This compound->CRBN Recruits CDK4/6_Ligand CDK4/6 Ligand Linker –––– CDK4/6_Ligand->Linker Pomalidomide Pomalidomide Warhead Linker->Pomalidomide Proteasome Proteasome CDK4_6->Proteasome Degradation CRBN->CDK4_6 Ubiquitination Ub Ub Ub->CDK4_6 Experimental_Workflow cluster_workflow Off-Target Identification Workflow A Cell Treatment (this compound vs. Vehicle) B Global Proteomics (LC-MS/MS) A->B F CRBN Binding Assay A->F Confirm CRBN Engagement C Data Analysis (Identify Downregulated Proteins) B->C D Bioinformatic Analysis (Pathway and Function) C->D E Target Validation (Western Blot) C->E Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D-CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression Promotes XY028_140 This compound XY028_140->CyclinD_CDK46 Degrades

References

Technical Support Center: Minimizing XY028-140 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of XY028-140 in normal, non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1] It is a hetero-bifunctional molecule that links a ligand for CDK4/6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway and ultimately, cell cycle arrest.[1]

Q2: Is this compound expected to be toxic to normal cells?

A2: While this compound has been shown to be highly selective for CDK4 and CDK6, potential toxicity in normal proliferating cells is a consideration.[2] The primary mechanism of action, inhibition of the cell cycle, can affect any rapidly dividing normal cells, such as hematopoietic progenitors, which may lead to on-target toxicities like neutropenia, a known side effect of CDK4/6 inhibitors.[3][4] Off-target toxicity is less expected due to the high selectivity of the molecule, but it cannot be entirely ruled out without empirical testing.[2]

Q3: How can I assess the toxicity of this compound in my normal cell lines of interest?

A3: A multi-pronged approach is recommended to assess the toxicity of this compound. This should involve a combination of cell viability assays (e.g., MTT, MTS, or CellTiter-Glo), cytotoxicity assays (e.g., LDH release), and apoptosis assays (e.g., Annexin V/PI staining).[][6][7] It is crucial to perform these assays in parallel on both your target cancer cell lines and a panel of relevant normal cell lines.

Q4: What are some strategies to minimize the toxicity of this compound in my in vitro experiments?

A4: To minimize toxicity in normal cells, consider the following strategies:

  • Dose-Response Titration: Determine the minimal effective concentration that induces the desired effect in cancer cells while having the least impact on normal cells by performing a careful dose-response study.

  • Time-Course Experiments: Evaluate the shortest exposure time required to achieve significant degradation of CDK4/6 in cancer cells to avoid prolonged exposure that might be detrimental to normal cells.

  • Use of appropriate controls: Always include vehicle-treated normal cells as a baseline for viability and function.

  • Selection of Normal Cell Lines: Choose normal cell lines that are relevant to the tissue of origin of the cancer being studied and consider using primary cells for a more physiologically relevant model.

Troubleshooting Guides

Guide 1: Unexpected High Toxicity in Normal Cells

Issue: You observe significant toxicity in your normal cell line control at concentrations that are effective against your cancer cell lines.

Possible Causes and Troubleshooting Steps:

  • On-Target Toxicity in Proliferating Normal Cells:

    • Action: Analyze the cell cycle status of your normal cell line.[8][9] If they are rapidly proliferating, the observed toxicity may be an expected on-target effect of CDK4/6 degradation.

    • Suggestion: Compare the proliferation rate of your normal cells to your cancer cells. Consider using a normal cell line with a slower doubling time or inducing quiescence in your normal cells to assess off-target toxicity.

  • Off-Target Effects:

    • Action: Although this compound is highly selective, off-target effects at higher concentrations are possible.

    • Suggestion: Perform a Western blot analysis to confirm that this compound is not degrading other related kinases (e.g., CDK1, CDK2, CDK9) in the normal cells at the concentrations used. Global proteomics can also be employed to identify unintended targets.[2]

  • Compound Precipitation or Assay Interference:

    • Action: At high concentrations, small molecules can precipitate, leading to non-specific cellular stress and inaccurate assay readings.[10] The compound may also directly interfere with assay reagents.[10]

    • Suggestion: Visually inspect the culture wells for any signs of precipitation. Run a cell-free assay control to check for direct interference of this compound with your viability assay reagents.

Guide 2: Inconsistent Cell Viability Results

Issue: You are observing high variability in your cell viability assay results between experiments.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Cell Seeding:

    • Action: Uneven cell numbers across wells is a common source of variability.

    • Suggestion: Ensure a single-cell suspension before plating and use calibrated pipettes. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.

  • Edge Effects in Multi-well Plates:

    • Action: Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Suggestion: Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media to create a humidity barrier.

  • Variable Compound Activity:

    • Action: Improper storage or handling of this compound can lead to degradation and loss of activity.

    • Suggestion: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Comparative IC50 Values of this compound

Cell LineCell TypeTissue of OriginProliferation Rate (Doubling Time, hrs)This compound IC50 (nM)
MCF-7Breast CancerBreast~3850
HCT116Colorectal CarcinomaColon~1875
MCF-10ANon-tumorigenicBreast~20500
CCD 841 CoNNormal ColonColon~48>1000

Table 2: Hypothetical Apoptosis Induction by this compound at 100 nM after 48h

Cell Line% Annexin V Positive (Early Apoptosis)% Annexin V & PI Positive (Late Apoptosis/Necrosis)
MCF-725%15%
HCT11630%20%
MCF-10A5%2%
CCD 841 CoN<2%<1%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of normal and cancerous cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8][9]

Visualizations

XY028_140_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 Downstream Effect XY028_140 This compound CDK4_6_ligand CDK4/6 Ligand XY028_140->CDK4_6_ligand Linker Linker XY028_140->Linker CRBN_ligand CRBN Ligand XY028_140->CRBN_ligand Ternary_Complex CDK4/6 - this compound - CRBN Ternary Complex XY028_140->Ternary_Complex Binds CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_CDK4_6 Poly-ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Induces Ub Ubiquitin Ub->Ub_CDK4_6 Proteasome Proteasome Ub_CDK4_6->Proteasome Targets to Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6 Degrades pRb pRb Degraded_CDK4_6->pRb Prevents phosphorylation of Rb Rb Rb pRb->Rb Dephosphorylation E2F E2F Rb->E2F Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F->Cell_Cycle_Arrest Leads to

Caption: Mechanism of action of this compound leading to CDK4/6 degradation and cell cycle arrest.

References

optimizing XY028-140 incubation time for maximum degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for XY028-140, a PROTAC® designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This resource provides troubleshooting guidance and frequently asked questions to help researchers optimize their experiments for maximum degradation efficiency.

PROTAC® is a registered trademark of Arvinas Operations, Inc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective CDK4/6 degrader.[1][2][3] It is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), that induces the degradation of its target proteins.[3][4] It functions by simultaneously binding to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][5][6][7] This proximity induces the formation of a ternary complex, leading to the ubiquitination of CDK4/6 and its subsequent degradation by the proteasome.[1][7] This ultimately inhibits the RB-E2F signaling pathway, which is crucial for cell cycle progression.[1][7]

Q2: What is the recommended starting concentration and incubation time for this compound?

Based on existing data, a common starting point for cell treatment is a 24-hour incubation period.[5] For initial dose-response experiments, a concentration range spanning from 1 nM to 1000 nM is recommended to determine the optimal concentration for your specific cell line and experimental conditions. One study noted the use of 0.3 µM or 1 µM for 24 hours in A375 melanoma and T47D breast cancer cells.[5]

Q3: How can I determine the optimal incubation time for maximum degradation?

To find the ideal incubation time, a time-course experiment is essential. This involves treating your cells with an optimal concentration of this compound (determined from a dose-response experiment) and harvesting them at various time points. A suggested range of time points would be from 4 to 48 hours. This will allow you to observe the kinetics of degradation and identify the time point at which maximum degradation (Dmax) occurs.

Q4: Why am I seeing less degradation at higher concentrations of this compound?

This phenomenon is known as the "hook effect" and is characteristic of PROTAC molecules.[8][9] It occurs when, at very high concentrations, this compound forms non-productive binary complexes with either CDK4/6 or CRBN, rather than the productive ternary complex required for degradation.[8] This excess of binary complexes competes with and inhibits the formation of the ternary complex, leading to reduced degradation efficiency.[8] If you observe a bell-shaped curve in your dose-response experiment, you are likely seeing the hook effect.[8]

Q5: What are appropriate negative controls for my this compound experiment?

A robust experiment should include several controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

  • Inactive Epimer/Stereoisomer: If available, an epimer of the E3 ligase ligand that does not bind to CRBN but retains binding to the target protein is an ideal negative control.

  • Target Engagement Control: A molecule that binds to CDK4/6 but does not have the E3 ligase recruiting component can be used to distinguish between the effects of target inhibition and degradation.

  • CRBN Knockout/Knockdown Cells: Using a cell line with reduced or no expression of CRBN should abrogate the degradation activity of this compound.

Troubleshooting Guide

Problem Likely Cause(s) Suggested Solution(s)
No or low degradation of CDK4/6 1. Suboptimal Concentration: The concentration of this compound may be too low or in the range of the "hook effect".1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax).[8]
2. Insufficient Incubation Time: The degradation of CDK4/6 may not have reached its maximum at the time point measured.2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) at the optimal concentration to determine the time to Dmax.
3. Low CRBN Expression: The cell line used may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound.3. Verify the expression level of CRBN in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
4. Inactive Compound: Improper storage or handling may have led to the degradation of the this compound compound.4. Ensure that this compound is stored correctly as per the manufacturer's instructions. Use a fresh stock solution for your experiments.
Degradation is observed, but it is not maximal 1. Suboptimal Incubation Time: The experiment may have been terminated before or after the point of maximum degradation.1. Perform a detailed time-course experiment around the previously tested time point to pinpoint the optimal incubation time.
2. High Target Protein Turnover: The target proteins, CDK4 and CDK6, may have a high natural synthesis rate in your cell line, counteracting the degradation.2. Consider using a protein synthesis inhibitor (e.g., cycloheximide) as a control to assess the basal turnover rate of CDK4/6. Note that this can have confounding effects.[10]
Variability between experiments 1. Inconsistent Cell State: Differences in cell confluency, passage number, or cell health can affect experimental outcomes.1. Standardize your cell culture conditions. Ensure cells are seeded at the same density and are in the logarithmic growth phase at the time of treatment.
2. Inconsistent Reagent Preparation: Errors in the dilution of this compound can lead to variability.2. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Only one target is degraded (e.g., CDK4 but not CDK6) 1. Differential Target Accessibility: The accessibility of the PROTAC to each target within the cellular environment may differ.1. This may be a characteristic of the specific cell line. Analyze the expression levels of both CDK4 and CDK6.
2. Differential Complex Formation: The stability or formation efficiency of the ternary complex (this compound-CDK4-CRBN vs. This compound-CDK6-CRBN) may differ.2. Advanced biophysical assays like co-immunoprecipitation can be used to assess the formation of each ternary complex.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal this compound Concentration

Objective: To determine the concentration of this compound that results in maximal degradation of CDK4/6.

Methodology:

  • Cell Culture: Plate your chosen cell line in a multi-well plate (e.g., 6-well or 12-well) at a density that ensures 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle-only control (DMSO).

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a set time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard assay such as the BCA assay.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH).

  • Data Analysis: Quantify the band intensities. Normalize the CDK4 and CDK6 band intensities to the loading control. Plot the normalized protein levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Time-Course Experiment for Optimal Incubation Time

Objective: To determine the optimal incubation time for maximal degradation of CDK4/6 by this compound.

Methodology:

  • Cell Culture: Plate your cells as described in Protocol 1.

  • Compound Preparation: Prepare cell culture medium containing the optimal concentration of this compound (determined in Protocol 1) and a vehicle control.

  • Treatment: Replace the medium in the wells with the prepared medium.

  • Incubation and Harvest: Incubate the cells at 37°C and 5% CO2. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Cell Lysis and Analysis: Lyse the cells and perform protein quantification and Western Blot analysis as described in Protocol 1.

  • Data Analysis: Quantify and normalize the CDK4 and CDK6 band intensities to the loading control for each time point. Plot the normalized protein levels against time to identify the incubation period that yields the maximum degradation.

Visualizations

XY028_140_Mechanism cluster_cell Cell XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK4_6->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for this compound mediated CDK4/6 degradation.

Time_Course_Workflow start Start: Plate Cells add_drug Add Optimal Conc. of this compound start->add_drug incubate Incubate at 37°C add_drug->incubate harvest Harvest Cells at Multiple Time Points (e.g., 0, 4, 8, 12, 24, 48h) incubate->harvest lyse Cell Lysis & Protein Quantification harvest->lyse western Western Blot for CDK4/6 & Loading Control lyse->western analyze Quantify Bands & Normalize to Loading Control western->analyze plot Plot Protein Level vs. Time analyze->plot end End: Determine Optimal Incubation Time plot->end

Caption: Experimental workflow for optimizing incubation time.

RB_E2F_Pathway CDK4_6 CDK4/6 pRB pRB CDK4_6->pRB Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F pRB->E2F Releases Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activates pRB_E2F pRB-E2F Complex pRB_E2F->pRB Cell_Cycle Cell Cycle Progression (G1 to S phase) Gene_Expression->Cell_Cycle XY028_140 This compound XY028_140->CDK4_6 Degrades

Caption: Inhibition of the RB-E2F pathway by this compound.

References

Technical Support Center: Troubleshooting Inconsistent XY028-140 Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when performing Western blots to assess the degradation of CDK4 and CDK6 after treatment with XY028-140.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Western blot results?

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Therefore, when performing a Western blot on lysates from cells treated with this compound, the expected result is a significant reduction or complete absence of the bands corresponding to CDK4 and CDK6. Inconsistent results often manifest as a lack of degradation, partial degradation, or variability between replicates.

Q2: What are the most common causes of inconsistent results when using this compound?

Common challenges in Western blotting that can lead to inconsistent results include issues with antibody specificity, high background noise, weak signal intensity, and problems with transfer efficiency.[4] Variability in sample handling and preparation is also a frequent cause of inconsistent outcomes.[4] Forgetting to include necessary inhibitors in the lysis buffer can also lead to sample degradation.[5][6]

Q3: How can I be sure my this compound is active?

The activity of this compound is dependent on its ability to link CDK4/6 to the CRL4-CRBN-E3 ubiquitin ligase complex for degradation.[1][2] To confirm its activity, it is crucial to include proper positive and negative controls in your experiment. A positive control could be a cell line known to be sensitive to this compound, while a negative control would be a vehicle-treated sample (e.g., DMSO).

Q4: What are the expected molecular weights for CDK4 and CDK6?

It is important to verify the expected molecular weights of your target proteins to ensure you are looking for the correct bands. Typically, CDK4 has a molecular weight of approximately 34 kDa, and CDK6 has a molecular weight of around 40 kDa. Always check the datasheet for the specific antibodies you are using.

Troubleshooting Guides

Below are common issues encountered during Western blotting for this compound-mediated degradation of CDK4/6, along with their potential causes and solutions.

Problem 1: No or Weak Signal for CDK4/6 in Control Lanes

This issue can arise from several factors, including problems with the primary antibody, insufficient protein load, or poor transfer.[6][7][8]

Potential Cause Recommended Solution
Insufficient Protein Loaded Perform a protein concentration assay (e.g., BCA) and ensure you are loading an adequate and consistent amount of protein (typically 20-40 µg of total cell lysate).[7]
Primary Antibody Issues Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[6][7] Ensure the antibody is validated for Western blotting and stored correctly.
Poor Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer.[9] For proteins in the 30-40 kDa range, ensure optimal transfer buffer composition and transfer time.
Inactive Secondary Antibody or Substrate Use a fresh secondary antibody and ensure the ECL substrate has not expired and is sensitive enough for detection.
Problem 2: High Background on the Blot

High background can obscure the bands of interest, making interpretation difficult.[8]

Potential Cause Recommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[7]
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody. Perform a titration to find the optimal dilution.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[7]
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST).
Problem 3: Non-Specific Bands

The presence of unexpected bands can be due to sample degradation or non-specific antibody binding.[5]

Potential Cause Recommended Solution
Sample Degradation Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[5][6]
Antibody Cross-Reactivity Ensure your primary antibody is specific for your target protein. Check the antibody datasheet for any known cross-reactivities.[4]
Too Much Protein Loaded Overloading the gel can lead to non-specific antibody binding.[8][9] Try loading less protein.
Problem 4: Inconsistent Degradation of CDK4/6 Across Replicates

Variability between replicates is a common issue that can often be traced back to inconsistencies in sample preparation and handling.[4][8]

Potential Cause Recommended Solution
Inconsistent Cell Treatment Ensure uniform cell seeding density and that this compound is added at the same final concentration and for the same duration across all replicates.
Variable Lysis and Sample Preparation Use the same volume of lysis buffer for each sample and ensure complete lysis. Quantify protein concentration for each sample and load equal amounts.
Uneven Transfer Ensure there are no air bubbles between the gel and the membrane during the transfer setup. A roller can be used to remove bubbles.[8]

Experimental Protocols

Detailed Western Blot Protocol for CDK4/6 Detection
  • Cell Lysis:

    • After treatment with this compound or vehicle, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) into the wells of a 10-12% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-CDK4 or anti-CDK6) at the recommended dilution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visual Guides

Western Blot Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Signal Detection & Analysis a Cell Treatment (this compound or Vehicle) b Cell Lysis (with inhibitors) a->b c Protein Quantification (BCA Assay) b->c d SDS-PAGE c->d e Protein Transfer (PVDF/Nitrocellulose) d->e f Ponceau S Staining e->f g Blocking (5% Milk or BSA) f->g h Primary Antibody Incubation (anti-CDK4/6) g->h j Washing Steps h->j i Secondary Antibody Incubation (HRP-conjugated) i->j j->i k ECL Substrate Incubation j->k l Signal Capture (Imager/Film) k->l m Data Analysis l->m

Caption: A typical workflow for assessing this compound-mediated protein degradation via Western blot.

Troubleshooting Logic for Inconsistent Degradation

G cluster_0 Check Sample Prep cluster_1 Check Blotting Procedure cluster_2 Check Reagents Start Inconsistent CDK4/6 Degradation A1 Consistent cell treatment? Start->A1 B1 Even protein transfer? Start->B1 C1 This compound activity? Start->C1 A2 Lysis buffer with inhibitors? A1->A2 A3 Equal protein loading? A2->A3 Solution Consistent Results A3->Solution Standardize Protocols B2 Sufficient blocking? B1->B2 B3 Optimized antibody concentrations? B2->B3 B3->Solution Optimize Conditions C2 Antibody viability? C1->C2 C3 Fresh buffers & substrate? C2->C3 C3->Solution Replace Reagents

Caption: A logical approach to troubleshooting inconsistent Western blot results for CDK4/6 degradation.

References

improving the in vivo stability and delivery of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with the investigational peptide therapeutic, XY028-140. The information herein is intended to assist in overcoming common challenges related to its in vivo stability and delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of this compound?

A1: The primary challenges to the in vivo stability of this compound, a peptide-based agent, are rapid enzymatic degradation by proteases and peptidases in the plasma and tissues, and renal clearance due to its small size. These factors contribute to a short plasma half-life, limiting its therapeutic efficacy.

Q2: My in vivo efficacy results for this compound are inconsistent. What are the potential causes?

A2: Inconsistent in vivo efficacy can stem from several factors:

  • Poor Bioavailability: The formulation may not be adequately protecting this compound from degradation or facilitating its absorption.

  • Suboptimal Dosing Schedule: The dosing frequency may not be aligned with the compound's short half-life, leading to periods where the therapeutic concentration falls below the effective level.

  • Formulation Instability: The formulation itself may be unstable, leading to aggregation or degradation of this compound before or after administration.

  • Variability in Animal Models: Differences in metabolism or physiology between individual animals can contribute to varied responses.

Q3: How can I improve the plasma half-life of this compound?

A3: Several strategies can be employed to extend the plasma half-life of this compound:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and masking it from enzymatic degradation.

  • Fusion to Albumin or Albumin-Binding Domains: Genetically fusing this compound to serum albumin or an albumin-binding domain can significantly extend its circulation time by leveraging the long half-life of albumin.

  • Amino Acid Modifications: Substituting L-amino acids with D-amino acids or incorporating unnatural amino acids at cleavage-sensitive sites can enhance resistance to proteolysis.

  • Encapsulation in Nanoparticles: Formulating this compound within lipid-based or polymeric nanoparticles can protect it from degradation and clearance mechanisms.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Plasma Stability Assays

If you are observing that more than 50% of this compound is degraded within the first hour of your in vitro plasma stability assay, consider the following troubleshooting steps.

A Start: Rapid Degradation Observed B Verify Assay Conditions: - Temperature (37°C) - Plasma Quality (Fresh) - Protease Inhibitor Control A->B Check C Identify Cleavage Sites: - LC-MS/MS analysis of  degradation products B->C If conditions are correct D Structural Modification Strategy C->D E Formulation Strategy C->E F Modify Termini: - N-terminal acetylation - C-terminal amidation D->F G Substitute Amino Acids: - Replace L-amino acids with D-amino acids  at cleavage sites D->G H Encapsulate this compound: - Liposomes - Polymeric nanoparticles E->H I Re-evaluate in Plasma Stability Assay F->I G->I H->I A Start: Low Bioavailability (<10%) Post-Subcutaneous Injection B Assess Formulation Properties: - Solubility at physiological pH - Potential for aggregation A->B Investigate C Improve Solubility and Reduce Aggregation B->C If solubility/aggregation is an issue D Enhance Absorption from Subcutaneous Space B->D If absorption is the primary barrier E Add Excipients: - Arginine for solubility - Polysorbate to prevent aggregation C->E F Incorporate Permeation Enhancers: - E.g., sodium caprate D->F G Develop a Depot Formulation: - PLGA microspheres - In situ forming hydrogels D->G H Conduct Pharmacokinetic Study with New Formulation E->H F->H G->H cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus XY028_140 This compound Receptor Target Receptor XY028_140->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Promotes TherapeuticEffect Therapeutic Effect Gene->TherapeuticEffect

Technical Support Center: Interpreting Unexpected Results from XY028-140 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving XY028-140.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to have a dual function. It acts as both a kinase inhibitor and a degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a PROTAC, it links CDK4/6 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[3][4][5] This action, in turn, inhibits the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression.[3][4]

Q2: What are the expected outcomes of successful this compound treatment in sensitive cell lines?

A2: In CDK4/6 inhibitor-sensitive (CDK4/6i-S) tumor cells, successful treatment with this compound is expected to result in:

  • A dose- and time-dependent reduction in CDK4 and CDK6 protein levels.[3][4]

  • Inhibition of CDK4/6 kinase activity.[6][7]

  • Inhibition of the Rb-E2F signaling pathway.[3][4]

  • Suppression of cancer cell proliferation.[6][7]

Q3: How does this compound differ from traditional CDK4/6 small molecule inhibitors?

A3: Traditional CDK4/6 inhibitors block the kinase activity of these proteins. This compound also possesses this inhibitory function but additionally induces the degradation and removal of the CDK4 and CDK6 proteins from the cell.[1] This dual mechanism of inhibition and degradation can offer a more profound and sustained disruption of the CDK4/6 signaling pathway.

Q4: Are there any known factors that can influence cellular sensitivity to this compound?

A4: Yes, the specific CDK6 complexes present in a tumor cell can determine its response to CDK4/6 inhibitors and degraders.[2] Additionally, the functionality of the ubiquitin-proteasome system, including the expression and activity of the CRBN E3 ligase, is essential for the degradation activity of this compound.[3][4]

Troubleshooting Guide for Unexpected Results

This guide addresses potential unexpected outcomes during experiments with this compound in a question-and-answer format.

Issue 1: No or reduced degradation of CDK4/6 protein levels observed.

  • Question: I treated my cells with this compound, but I am not observing the expected decrease in CDK4 and/or CDK6 protein levels via Western blot. What could be the cause?

  • Answer: Several factors could contribute to the lack of CDK4/6 degradation:

    • CRBN Expression/Function: The degradation mechanism of this compound is dependent on the CRBN E3 ubiquitin ligase.[3][4][5] Confirm that your cell line expresses sufficient levels of functional CRBN. You can verify this by checking for the expression of CRBN via Western blot or qPCR.

    • Proteasome Function: As a PROTAC, this compound relies on the proteasome for protein degradation. To confirm that the proteasome is active in your experimental system, you can include a positive control for proteasomal degradation or treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound, which should rescue the degradation of CDK4/6.

    • Compound Integrity and Solubility: Ensure that your this compound stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles, which can reduce its potency.[1] Poor solubility can also limit its effective concentration. Refer to the recommended dissolution protocols for in vitro and in vivo experiments.[6][8][9]

    • Treatment Duration and Concentration: The degradation of CDK4 and CDK6 is time- and dose-dependent.[3][4] It may be necessary to optimize the concentration and duration of this compound treatment for your specific cell line. A time-course and dose-response experiment is recommended.

Issue 2: Inhibition of cell proliferation is observed, but CDK4/6 degradation is minimal.

  • Question: My cell proliferation assays show a response to this compound, but my Western blots show only a slight reduction in CDK4/6 levels. Why is this?

  • Answer: This scenario could be explained by the dual mechanism of this compound. The compound functions as both a CDK4/6 kinase inhibitor and a degrader.[1] The observed anti-proliferative effect could be primarily due to the inhibition of CDK4/6 kinase activity, which is sufficient to slow down the cell cycle. The degradation of the proteins might require higher concentrations or longer treatment times in your specific cellular context. It is also possible that your cell line has a lower dependency on complete protein removal for a cytostatic effect.

Issue 3: Variable efficacy of this compound across different cancer cell lines.

  • Question: I am testing this compound on a panel of cancer cell lines, and I'm seeing significant differences in its effectiveness. What could be the underlying reason for this variability?

  • Answer: The differential response to this compound across various cell lines can be attributed to the inherent biological differences between them:

    • CDK6 Complex Heterogeneity: Different tumor cells can express distinct CDK6 complexes, which can impact their sensitivity to CDK4/6 inhibitors and degraders.[2]

    • CRBN Levels: As mentioned previously, the expression levels of CRBN can vary between cell lines, which would directly affect the efficiency of a CRBN-dependent PROTAC like this compound.

    • Underlying Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms to CDK4/6 inhibition, such as alterations in the Rb pathway or upregulation of other cell cycle regulators.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK4/cyclin D10.38
CDK6/cyclin D10.28

Data sourced from Axon Medchem.[2]

Table 2: Example In Vitro Treatment Protocols

Cell LineConcentration (µM)DurationObserved Effect
A375 melanoma0.3 or 124 hoursInhibition of CDK4/6 expression and activity
T47D breast cancer0.3 or 124 hoursInhibition of CDK4/6 expression and activity
T47D breast cancer0.03, 0.1, 0.3, 1, or 311 daysInhibition of cancer cell proliferation

Data summarized from MedchemExpress.[6][7]

Experimental Protocols

1. Preparation of this compound Stock Solution (In Vitro)

  • Storage: Store lyophilized this compound at -20°C for up to 36 months.[1] Once in solution, store at -20°C and use within 1 month to prevent loss of potency.[1] For long-term storage of solutions, -80°C for up to 6 months is recommended.[6] Aliquot to avoid multiple freeze-thaw cycles.[1]

  • Dissolution: Prepare a stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 7.61 mg of this compound (MW: 760.79 g/mol ) in 1 mL of DMSO.

2. In Vitro Cell Treatment

  • Culture cells to the desired confluency.

  • Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium.

  • Treat cells with the desired concentrations of this compound (e.g., 0.03 µM to 3 µM) for the specified duration (e.g., 24 hours for protein degradation analysis, up to 11 days for proliferation assays).[6][7]

  • Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • After the treatment period, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assays).

3. Preparation of this compound for In Vivo Administration

  • Formulation: A common formulation for intraperitoneal or oral administration is a suspended solution.[6]

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Procedure (for a 1 mL working solution):

    • Start with a clear stock solution in DMSO (e.g., 5.6 mg/mL).

    • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix again.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Note: If precipitation occurs, heating and/or sonication can be used to aid dissolution.[6][8][9] It is recommended to prepare the working solution fresh on the day of use.[6][8][9]

Mandatory Visualizations

XY028_140_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Pathway Rb-E2F Pathway XY028_140 This compound CDK4_6_ligand CDK4/6 Ligand XY028_140->CDK4_6_ligand CRBN_ligand CRBN Ligand XY028_140->CRBN_ligand CDK4_6 CDK4 / CDK6 XY028_140->CDK4_6 Binds CRBN CRBN E3 Ligase XY028_140->CRBN Binds Rb Rb XY028_140->Rb Inhibits Phosphorylation Linker Linker CDK4_6_ligand->Linker CRBN_ligand->Linker Proteasome Proteasome CDK4_6->Proteasome Degradation CDK4_6->Rb Phosphorylates CRBN->CDK4_6 Ubiquitinates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Promotes

Caption: Mechanism of action for the PROTAC this compound.

Troubleshooting_Workflow Start Unexpected Result: No CDK4/6 Degradation Check_CRBN Check CRBN Expression (Western Blot / qPCR) Start->Check_CRBN Sufficient_CRBN CRBN Expression is Sufficient Check_CRBN->Sufficient_CRBN Yes Low_CRBN CRBN Expression is Low/Absent (Consider alternative model) Check_CRBN->Low_CRBN No Check_Proteasome Verify Proteasome Activity (e.g., MG132 control) Proteasome_Active Proteasome is Active Check_Proteasome->Proteasome_Active Yes Proteasome_Inactive Proteasome is Inactive (Troubleshoot cell health/reagents) Check_Proteasome->Proteasome_Inactive No Check_Compound Verify Compound Integrity and Solubility Compound_OK Compound is OK Check_Compound->Compound_OK Yes Compound_Bad Compound is Degraded/Insoluble (Prepare fresh stock) Check_Compound->Compound_Bad No Optimize Optimize Dose and Duration Optimization_Success Degradation Observed Optimize->Optimization_Success Sufficient_CRBN->Check_Proteasome Proteasome_Active->Check_Compound Compound_OK->Optimize

Caption: Troubleshooting workflow for lack of CDK4/6 degradation.

References

Validation & Comparative

A Head-to-Head Battle for CDK4/6 Supremacy: The Inhibitor vs. The Degrader

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of certain cancers, particularly HR+/HER2- breast cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has paved the way for this therapeutic strategy. However, a new contender, XY028-140, is challenging the established paradigm by not just inhibiting, but actively degrading the CDK4/6 proteins. This guide provides a detailed comparison of this compound and palbociclib, focusing on their mechanisms of action, efficacy, and the experimental data that underpins their distinct functionalities.

Mechanism of Action: A Tale of Two Strategies

Palbociclib functions as a reversible, small-molecule inhibitor of CDK4 and CDK6.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This, in turn, maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby halting the cell cycle in the G1 phase and preventing cancer cell proliferation.[2]

This compound, also known as MS140, operates on a dual-action mechanism.[3] It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[4][5] One end of this compound binds to CDK4/6, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[4][5] Consequently, this compound not only inhibits the kinase activity of CDK4/6 but also eliminates the proteins entirely from the cell.[4]

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative data comparing the in vitro activity of this compound and palbociclib.

Table 1: Kinase Inhibitory Potency

CompoundTargetIC50 (nM)
This compoundCDK4/cyclin D10.38[1][2]
CDK6/cyclin D10.28[1][2]
PalbociclibCDK411[1]
CDK616[1]

Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineThis compound (MS140) IC50 (nM)Palbociclib IC50 (nM)Fold Improvement with this compound
JeKo-139030x
Mino1015015x
Rec-13030010x
Granta-519100>1000>10x

Data extracted from Wu et al., Nat Cancer 2, 429–443 (2021).[4]

Table 3: Protein Degradation Capability of this compound

TargetConcentration for significant degradationTime for maximal degradation
CDK4~3 nM - 100 nM4-6 hours
CDK6~3 nM - 100 nM4-6 hours

Qualitative data based on Western blot analysis from Wu et al., Nat Cancer 2, 429–443 (2021). Specific DC50 values were not provided in the publication.[4]

Visualizing the Mechanisms of Action

The distinct mechanisms of palbociclib and this compound can be visualized through the following signaling pathway diagrams.

cluster_0 Palbociclib: Kinase Inhibition Palbociclib Palbociclib CDK46_P CDK4/6 Palbociclib->CDK46_P Inhibits Rb_P Rb CDK46_P->Rb_P Phosphorylates CyclinD_P Cyclin D CyclinD_P->CDK46_P Activates E2F_P E2F Rb_P->E2F_P Inhibits G1S_P G1-S Transition (Blocked) E2F_P->G1S_P Promotes cluster_1 This compound: Protein Degradation XY028_140 This compound CDK46_X CDK4/6 XY028_140->CDK46_X Binds CRBN CRBN (E3 Ligase) XY028_140->CRBN Recruits Proteasome Proteasome CDK46_X->Proteasome Targeted to CRBN->CDK46_X Forms Ternary Complex Ub Ubiquitin Ub->CDK46_X Ubiquitination Degradation Degraded CDK4/6 Proteasome->Degradation Results in

References

Validating XY028-140-Induced CDK6 Degradation: A Comparative Guide to Mass Spectrometry and Immunoblotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of mass spectrometry and traditional immunoblotting techniques for validating the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6) induced by the PROTAC (PROteolysis TArgeting Chimera) XY028-140. This document outlines the experimental data and protocols supporting the use of these methods, offering insights into their respective strengths in quantifying protein degradation.

This compound, also known as MS140, is a potent and selective PROTAC designed to induce the degradation of both CDK4 and CDK6.[1][2][3] It functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby marking them for proteasomal degradation.[1][2] This dual-action mechanism of inhibition and degradation makes this compound a valuable tool in cancer research.[3]

Comparative Analysis of Validation Methods

The degradation of CDK6 by this compound can be validated through several methods, with mass spectrometry and immunoblotting being the most prominent. While both techniques can confirm a reduction in protein levels, they offer different levels of quantitative detail and scope.

FeatureMass Spectrometry (Proteomics)Immunoblotting (Western Blot)
Principle Identifies and quantifies peptides from digested protein samples to determine protein abundance across the entire proteome.Uses specific antibodies to detect and quantify the relative abundance of a target protein.
Scope Global, unbiased analysis of thousands of proteins simultaneously.Targeted analysis of a single or a few specific proteins.
Selectivity High, can distinguish between protein isoforms and post-translational modifications.Dependent on the specificity of the primary antibody.
Quantification Absolute or relative quantification of protein abundance.Primarily semi-quantitative, providing relative changes in protein levels.
Sensitivity High, capable of detecting low-abundance proteins.Variable, dependent on antibody affinity and protein expression levels.
Throughput Lower throughput due to complex sample preparation and data analysis.Higher throughput, allowing for the analysis of multiple samples simultaneously.
Confirmation Can confirm the specific degradation of the target protein (CDK6) and identify off-target effects.[4]Confirms the reduction of the target protein but provides limited information on off-targets.

Experimental Data Summary

Studies have demonstrated the effective and selective degradation of CDK4 and CDK6 by this compound. A global analysis of protein degradation using mass spectrometry in Colo205 cells treated with this compound revealed an impressively selective protein downregulation profile, with CDK4 and CDK6 being the most significantly downregulated proteins.[4]

Table 1: Mass Spectrometry-Based Quantification of Protein Degradation by this compound

ProteinLog2 Fold Change (this compound vs. Control)Cell LineTreatment Conditions
CDK6Significantly DecreasedColo2050.3 µM, 5 hours
CDK4Significantly DecreasedColo2050.3 µM, 5 hours

Note: Specific quantitative values from the original study were presented in a volcano plot format. The table above provides a qualitative summary of the findings.[4]

Immunoblotting experiments have corroborated these findings, showing a dose- and time-dependent decrease in CDK6 protein levels in various cancer cell lines upon treatment with this compound.[1]

Table 2: Immunoblotting Analysis of CDK6 Degradation by this compound

Cell LineThis compound ConcentrationTreatment TimeObserved CDK6 Reduction
Colo205Increasing concentrations5 hoursDose-dependent decrease
Colo2050.5 µM0, 1, 3, 5, 8 hoursTime-dependent decrease
ZR-75-1Increasing concentrations5 hoursDose-dependent decrease

Experimental Protocols

Mass Spectrometry-Based Proteomics

Objective: To globally quantify changes in protein abundance following this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., Colo205) and treat with either DMSO (vehicle control) or this compound at the desired concentration (e.g., 0.3 µM) for a specified time (e.g., 5 hours).

  • Cell Lysis and Protein Digestion: Harvest cells and lyse to extract proteins. Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification): Label peptides from control and treated samples with isobaric tags (e.g., TMT) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).[5] The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: Use specialized software to search the acquired spectral data against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins.[4] Quantify the relative abundance of proteins between the control and treated samples based on the reporter ion intensities from the isobaric tags. A volcano plot is often used to visualize proteins that are significantly up- or downregulated.[4]

Immunoblotting (Western Blot)

Objective: To detect the relative change in CDK6 protein levels following this compound treatment.

  • Cell Culture and Treatment: Plate cells and treat with DMSO or varying concentrations of this compound for different time points as required.

  • Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CDK6.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK6 band intensity to a loading control (e.g., β-actin or GAPDH) to compare the relative protein levels between samples.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow for mass spectrometry and the mechanism of this compound-induced CDK6 degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results cell_culture Cell Culture & Treatment (this compound or DMSO) lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion (Trypsin) lysis->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Search & Quantification lc_ms->data_analysis protein_quant Global Protein Quantification data_analysis->protein_quant protac_mechanism cluster_components Components cluster_process Process XY028_140 This compound (PROTAC) ternary_complex Formation of Ternary Complex (CDK6-PROTAC-CRBN) XY028_140->ternary_complex CDK6 CDK6 (Target Protein) CDK6->ternary_complex CRBN CRBN (E3 Ligase) CRBN->ternary_complex ubiquitination Ubiquitination of CDK6 ternary_complex->ubiquitination Polyubiquitin Chain Addition proteasome Proteasomal Degradation ubiquitination->proteasome degraded_cdk6 Degraded CDK6 proteasome->degraded_cdk6

References

A Head-to-Head Comparison of XY028-140 and Other CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics has been significantly advanced by the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which have become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. While established inhibitors like Palbociclib, Ribociclib, and Abemaciclib have shown considerable efficacy, novel agents are emerging with distinct mechanisms of action. This guide provides a head-to-head comparison of the novel CDK4/6 inhibitor-degrader XY028-140 against these established therapies, supported by preclinical experimental data.

Introduction to this compound: A PROTAC Approach

This compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to not only inhibit but also degrade CDK4 and CDK6 kinases.[1][2] As a heterobifunctional molecule, this compound links a ligand for CDK4/6 to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, offering a distinct and potentially more durable mechanism of action compared to traditional small molecule inhibitors that rely on occupying the kinase active site.[1][2]

Comparative Efficacy and Potency

The following tables summarize the available preclinical data for this compound and the approved CDK4/6 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibitory Potency (IC50)

CompoundCDK4/cyclin D1 IC50 (nM)CDK6/cyclin D1 IC50 (nM)CDK SelectivityReference(s)
This compound 0.380.28Highly selective for CDK4/6[1]
Palbociclib 9 - 1115Similar potency against CDK4 and CDK6[3]
Ribociclib 1039More potent against CDK4 than CDK6[3]
Abemaciclib 29.9More potent against CDK4 than CDK6[3]

Table 2: In Vitro Anti-proliferative Activity (GI90 in various cell lines)

Cell LineThis compound (MS140) GI90 (µM)Palbociclib GI90 (µM)Ribociclib GI90 (µM)Abemaciclib GI90 (µM)
CDK4/6i-Sensitive
CAMA1~0.1~0.3Data not availableData not available
MCF7~0.1~0.3Data not availableData not available
T47D~0.1~0.3Data not availableData not available
CDK4/6i-Resistant
A375>1>1Data not availableData not available
SKMEL2>1>1Data not availableData not available
Calu6>1>1Data not availableData not available
Data for this compound and Palbociclib are from Wu et al., Nat Cancer, 2021.[1] Data for Ribociclib and Abemaciclib in a directly comparable format is not readily available.

Signaling Pathways and Mechanisms of Action

CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[4][5] This prevents the release of the E2F transcription factor, thereby halting the cell's progression from the G1 to the S phase.[4][5]

CDK4_6_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Mitogens->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptor->PI3K_Akt_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates Expression PI3K_Akt_mTOR->CyclinD Upregulates Expression CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates p16 p16INK4a p16->CDK4_6 Inhibits E2F E2F Rb->E2F Sequesters/ Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes pRb p-Rb pRb->E2F Releases

Caption: The CDK4/6-Rb signaling pathway in cell cycle progression.

This compound introduces a dual mechanism. In addition to inhibiting the kinase activity of CDK4/6, it targets the proteins for degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC This compound (PROTAC) CDK4_6 CDK4/6 PROTAC->CDK4_6 Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (CDK4/6-PROTAC-E3) CDK4_6->Ternary_Complex E3_Ligase->Ternary_Complex Ub_CDK4_6 Ubiquitinated CDK4/6 Ternary_Complex->Ub_CDK4_6 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK4_6->Proteasome Targeted for Degradation Degraded_CDK4_6 Degraded CDK4/6 Fragments Proteasome->Degraded_CDK4_6

Caption: Mechanism of action of this compound as a PROTAC for CDK4/6 degradation.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against CDK4/cyclin D1 and CDK6/cyclin D1.

Methodology:

  • Prepare a base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[1]

  • Add a suitable kinase substrate (e.g., a peptide derived from Rb) to the reaction buffer.

  • Dilute the CDK4/cyclin D1 or CDK6/cyclin D1 enzyme complex in the substrate solution.

  • Serially dilute the test compounds (this compound, Palbociclib, etc.) in DMSO and add to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using radiolabeled ATP and measuring radioactivity incorporated into the substrate.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.

Cell Proliferation Assay (Crystal Violet Assay)

Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., MCF7, T47D) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an extended period, typically 7-14 days, to allow for multiple cell divisions.[1]

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with a solution such as 4% paraformaldehyde for 15 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding a solution like 10% acetic acid.

  • Measure the absorbance at a wavelength of 590 nm using a microplate reader.

  • Calculate the growth inhibition (GI) at each concentration relative to the vehicle control and determine the GI90 (the concentration that inhibits cell growth by 90%).[1]

Western Blot Analysis for CDK4/6 Degradation

Objective: To confirm the degradation of CDK4 and CDK6 proteins following treatment with this compound.

Methodology:

  • Culture cancer cells to approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the levels of CDK4 and CDK6 to the loading control.

Experimental Workflow Comparison

Experimental_Workflow cluster_inhibitor Standard CDK4/6 Inhibitor (e.g., Palbociclib) cluster_protac PROTAC Degrader (this compound) Inhibitor_Treat Treat Cells with Inhibitor Kinase_Inhibition Inhibition of CDK4/6 Kinase Activity Inhibitor_Treat->Kinase_Inhibition G1_Arrest Cell Cycle Arrest (G1) Kinase_Inhibition->G1_Arrest Inhibitor_Washout Drug Washout G1_Arrest->Inhibitor_Washout Activity_Resumption Rapid Resumption of Kinase Activity & Proliferation Inhibitor_Washout->Activity_Resumption PROTAC_Treat Treat Cells with PROTAC Dual_Action Inhibition & Degradation of CDK4/6 PROTAC_Treat->Dual_Action Sustained_G1_Arrest Sustained Cell Cycle Arrest (G1) Dual_Action->Sustained_G1_Arrest PROTAC_Washout Drug Washout Sustained_G1_Arrest->PROTAC_Washout Delayed_Recovery Delayed Recovery Requiring de novo Protein Synthesis PROTAC_Washout->Delayed_Recovery

References

Unveiling the Selectivity of XY028-140: A Kinome-wide Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comprehensive assessment of the selectivity of XY028-140, a novel dual-function molecule, across the human kinome. We present a comparative analysis with established CDK4/6 inhibitors, supported by experimental data and detailed methodologies, to offer a clear perspective on its potential as a selective therapeutic agent.

This compound has been identified as a potent and selective dual-acting compound, functioning as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader.[1][2] This molecule is comprised of ligands for Cereblon (an E3 ubiquitin ligase) and CDK, enabling it to not only inhibit CDK4/6 activity but also target these kinases for degradation.[1][3] This dual mechanism of action holds promise for achieving a more profound and durable inhibition of the CDK4/6 pathway, which is a critical regulator of the cell cycle.

Comparative Kinase Selectivity Profile

While a comprehensive, publicly available dataset from a broad kinome screen of this compound is not available, the primary literature describing this compound reports a highly selective profile. A global analysis of protein degradation using mass spectrometry revealed an impressively selective protein downregulation profile for this compound (referred to as MS140 in the study), with very few off-target effects beyond CDK4 and CDK6.[4]

To provide a clear benchmark for its selectivity, the following table summarizes the known biochemical potencies of this compound against its primary targets and compares the kinome selectivity of the well-established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. The data for the comparator compounds is derived from KINOMEscan™ assays, a widely used platform for assessing kinase inhibitor selectivity.

Compound Target IC50 (nM) Number of Kinases with >65% Inhibition @ 1µM Primary Off-Targets
This compound CDK4/cyclin D10.38[2]Not Publicly AvailableNot Publicly Available
CDK6/cyclin D10.28[2]
Palbociclib CDK4/cyclin D11111CAMK, DYRK, GSK, STK families
CDK6/cyclin D316
Ribociclib CDK4/cyclin D1101None identified at 0.1µM
CDK6/cyclin D339
Abemaciclib CDK4/cyclin D12>30GSK3α/β, CAMKIIγ/δ, and others
CDK6/cyclin D310

Signaling Pathway Context: The CDK4/6-Rb Axis

This compound and its comparator drugs target the cyclin-dependent kinases 4 and 6 (CDK4/6), which are central to the regulation of the cell cycle. In response to mitogenic signals, D-type cyclins bind to and activate CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby promoting cell proliferation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.

G cluster_0 Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates Active_Complex Cyclin D-CDK4/6 (Active Complex) CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Rb_E2F->E2F Releases XY028_140 This compound XY028_140->Active_Complex Inhibits & Degrades

Caption: The CDK4/6-Rb signaling pathway and the inhibitory/degradative action of this compound.

Experimental Workflow for Kinome Selectivity Profiling

Assessing the selectivity of a kinase inhibitor across the kinome is a critical step in drug development. Methodologies such as KINOMEscan™ (a competition binding assay) and Multiplexed Inhibitor Bead (MIB) affinity chromatography followed by mass spectrometry are commonly employed for this purpose. The general workflow for these approaches is depicted below.

G Start Start: Test Compound (e.g., this compound) Incubation Incubation of Compound with Kinase Library Start->Incubation Kinase_Library Library of Human Kinases Kinase_Library->Incubation Assay_Platform Binding Assay Platform (e.g., KINOMEscan™ or MIBs) Incubation->Assay_Platform Data_Acquisition Data Acquisition (e.g., qPCR or Mass Spectrometry) Assay_Platform->Data_Acquisition Data_Analysis Data Analysis: Quantify Compound-Kinase Interactions Data_Acquisition->Data_Analysis Selectivity_Profile Generate Selectivity Profile (e.g., TREEspot™ Visualization) Data_Analysis->Selectivity_Profile

Caption: A generalized experimental workflow for determining the kinome-wide selectivity of a compound.

Experimental Protocols

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform (DiscoverX) is a widely used method for profiling kinase inhibitor interactions. The assay is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.

Principle: Kinases are expressed as fusions to a T7 phage. An immobilized, broad-spectrum kinase inhibitor is coated onto a solid support. The kinase-phage fusion protein is incubated with the immobilized inhibitor and the test compound. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor. The amount of kinase-phage fusion that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. The results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

Detailed Protocol Outline:

  • Preparation of Reagents: The test compound (e.g., this compound) is serially diluted in DMSO to the desired concentrations. A library of human kinases fused to T7 phage is prepared. The immobilized ligand is prepared on a solid support (e.g., beads).

  • Assay Plate Setup: The assay is performed in multi-well plates. Each well contains the kinase-phage fusion, the immobilized ligand, and the test compound at a specific concentration. A DMSO control (vehicle) is included for each kinase.

  • Incubation: The assay plates are incubated to allow the binding reactions to reach equilibrium.

  • Washing: Unbound kinase-phage fusions and test compound are removed by washing the solid support.

  • Elution and Quantification: The bound kinase-phage fusions are eluted, and the amount of phage DNA is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are expressed as a percentage of control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by performing the assay with a range of compound concentrations.

Multiplexed Inhibitor Bead (MIB) Affinity Chromatography with Mass Spectrometry

This chemoproteomic approach utilizes beads functionalized with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell or tissue lysates.

Principle: A mixture of kinase inhibitors is covalently attached to beads. A cell or tissue lysate is incubated with these "multiplexed inhibitor beads." Kinases in the lysate that are in an active conformation will bind to the inhibitors on the beads. After washing away non-specifically bound proteins, the captured kinases are eluted and identified and quantified using mass spectrometry.

Detailed Protocol Outline:

  • Preparation of MIBs: A selection of broad-spectrum kinase inhibitors with different selectivities are covalently coupled to a solid support (e.g., Sepharose beads).

  • Cell/Tissue Lysis: Cells or tissues are lysed under conditions that preserve kinase activity. The protein concentration of the lysate is determined.

  • Affinity Enrichment: The cell lysate is incubated with the MIBs to allow for the capture of kinases.

  • Washing: The beads are washed extensively with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads, typically using a denaturing buffer containing SDS and DTT.

  • Protein Digestion: The eluted proteins are digested into peptides, usually with trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is searched against a protein database to identify the captured kinases. Quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) can be used to compare the abundance of captured kinases between different experimental conditions.

References

Confirming CRBN-Dependent Degradation of CDK4/6 using XY028-140: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of XY028-140 with alternative compounds for confirming CRBN-dependent degradation of CDK4 and CDK6. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate experimental design and data interpretation.

This compound (also known as MS140) is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. As a heterobifunctional molecule, this compound links the CDK4/6 inhibitor palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby hijacking the ubiquitin-proteasome system to specifically target CDK4/6 for degradation[1][2]. This CRBN-dependent mechanism is a critical aspect of its function, and its confirmation is a key step in validating its on-target activity.

Comparison of CDK4/6 Degraders

Several PROTACs have been developed to target CDK4/6 for degradation. This guide compares this compound with two other published CDK4/6 degraders, YKL-06-102 and BSJ-02-162, as well as a negative control, MS140-ve, which is an analog of this compound that does not bind to CRBN.

CompoundTarget(s)E3 Ligase LigandLinkerKey FeaturesReference
This compound (MS140) CDK4/6PomalidomideProprietaryPotent and selective degradation of CDK4/6.Wu et al., 2021[1][2][3]
YKL-06-102 CDK4/6PomalidomidePEG-basedReported as a relatively more potent degrader of CDK6 than CDK4 in certain contexts.Wu et al., 2021[3]
BSJ-02-162 CDK4/6PomalidomideAlkyl-basedDegrades both CDK4 and CDK6.Wu et al., 2021[3][4]
MS140-ve None (CDK4/6 binder)Inactive Pomalidomide analogSame as this compoundNegative control; does not bind CRBN and thus does not induce degradation.Wu et al., 2021[3]

Experimental Protocols for Confirming CRBN-Dependent Degradation

To rigorously confirm that the degradation of CDK4/6 by this compound is CRBN-dependent, a series of key experiments should be performed.

Western Blotting for Protein Degradation

This is the most direct method to visualize the reduction in CDK4/6 protein levels.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., A375 melanoma, T47D breast cancer, or Colo205 colorectal cancer cells) at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.3 µM, 1 µM) or the alternative degraders for a specified time course (e.g., 5, 24 hours)[2][3]. Include a vehicle control (DMSO) and the negative control MS140-ve.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Outcome: A dose- and time-dependent decrease in CDK4 and CDK6 protein levels should be observed in cells treated with this compound, YKL-06-102, and BSJ-02-162, but not with the vehicle or MS140-ve. CRBN levels should remain unchanged.

cluster_workflow Western Blot Workflow cell_culture Cell Culture & Treatment (this compound, Controls) lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE & Transfer quantification->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (α-CDK4/6, α-CRBN, α-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection

Caption: Western Blotting Workflow for Assessing Protein Degradation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This experiment confirms the physical interaction between CDK4/6, this compound, and CRBN.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or a vehicle control for a short period (e.g., 2-4 hours).

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against either CDK6 or CRBN overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads multiple times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting, probing for CDK6, CDK4, and CRBN.

Expected Outcome: In the immunoprecipitate of CDK6, both CDK4 and CRBN should be detected in the this compound-treated sample, but not in the vehicle control. Conversely, when immunoprecipitating CRBN, CDK4 and CDK6 should be co-precipitated in the presence of this compound.

cluster_coip Co-Immunoprecipitation Workflow treatment Cell Treatment (this compound or Vehicle) lysis Non-denaturing Lysis treatment->lysis ip Immunoprecipitation (α-CDK6 or α-CRBN) lysis->ip pull_down Protein A/G Bead Pull-down ip->pull_down wash Washes pull_down->wash elution Elution wash->elution western Western Blot Analysis (Probe for CDK4, CDK6, CRBN) elution->western

Caption: Co-Immunoprecipitation Workflow for Ternary Complex Detection.

Cell Viability Assay

This assay assesses the functional consequence of CDK4/6 degradation on cell proliferation.

Protocol:

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 3,000-10,000 cells per well.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound, alternative degraders, or palbociclib (as a non-degrading inhibitor control) for 72 hours[3].

  • Viability Measurement:

    • Add a viability reagent such as Resazurin or CellTiter 96 AQueous One Solution to each well.

    • Incubate for 2-3 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome: this compound is expected to show a more potent inhibition of cell proliferation (lower GI50) compared to palbociclib in sensitive cell lines, reflecting the added benefit of protein degradation over simple inhibition.

cluster_viability Cell Viability Assay Workflow seeding Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions, 72h) seeding->treatment reagent Add Viability Reagent (e.g., Resazurin) treatment->reagent incubation Incubation (2-3h) reagent->incubation measurement Measure Fluorescence/Absorbance incubation->measurement analysis Data Analysis (GI50) measurement->analysis

Caption: Cell Viability Assay Workflow.

Genetic Knockout of CRBN

Using CRISPR/Cas9-mediated knockout of CRBN provides the most definitive evidence for CRBN dependency.

Protocol:

  • Generate CRBN Knockout Cells:

    • Use CRISPR/Cas9 to generate a stable CRBN knockout cell line (e.g., in ZR-75-1 cells)[3].

    • Verify the knockout by Western blotting and genomic sequencing.

  • Western Blotting for Degradation:

    • Treat both wild-type and CRBN-knockout cells with this compound.

    • Perform Western blotting for CDK4 and CDK6 as described in Protocol 1.

Expected Outcome: this compound will induce degradation of CDK4 and CDK6 in wild-type cells but will have no effect in CRBN-knockout cells.

cluster_ko CRBN Knockout Effect XY028_140 This compound Ternary_Complex Ternary Complex (CDK4/6-XY028-140-CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 CDK4_6->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDK4/6 Degradation Proteasome->Degradation Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest CRBN_KO CRBN Knockout CRBN_KO->Ternary_Complex Blocks Formation

References

Unveiling a New Strategy Against Palbociclib Resistance: The Efficacy of XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of XY028-140, a novel CDK4/6 degrader, against the CDK4/6 inhibitor palbociclib, with a focus on its efficacy in palbociclib-resistant cancer cell lines. This document synthesizes experimental data, details methodologies, and visualizes key biological pathways to offer a comprehensive overview of this compound's potential in overcoming acquired resistance to conventional CDK4/6 inhibitors.

Executive Summary

Performance Comparison: this compound vs. Palbociclib

The efficacy of this compound in palbociclib-resistant models is highlighted by its potent anti-proliferative activity. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and palbociclib in various cancer cell lines, including those sensitive and resistant to palbociclib.

Table 1: Comparative IC50 Values in CDK4/6 Inhibitor-Sensitive (CDK4/6i-S) and -Resistant (CDK4/6i-R) Cell Lines [4]

Cell LineCancer TypeStatusPalbociclib IC50 (μM)This compound (MS140) IC50 (μM)
JeKo-1Mantle Cell LymphomaCDK4/6i-S0.0150.0005
Granta-519Mantle Cell LymphomaCDK4/6i-S0.0250.001
Z-138Mantle Cell LymphomaCDK4/6i-S0.0120.0004
MinoMantle Cell LymphomaCDK4/6i-S0.020.0008
UPN1Mantle Cell LymphomaCDK4/6i-R> 20.03
MAVER-1Mantle Cell LymphomaCDK4/6i-R> 20.05

Table 2: Efficacy in Breast Cancer Cell Lines

Cell LineSubtypePalbociclib SensitivityPalbociclib IC50 (μM)This compound (MS140) IC50 (μM)
MCF-7HR+/HER2-Sensitive~0.1~0.003[4]
T47DHR+/HER2-Sensitive~0.15Not explicitly stated, but effective[4]
MCF-7 pRHR+/HER2-Palbociclib-Resistant>5Potent activity demonstrated[1]

Note: The data for this compound is often presented under its alternative name, MS140. The IC50 values are approximations based on graphical data presented in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and palbociclib.

Cell Viability Assay

To determine the anti-proliferative effects of this compound and palbociclib, a resazurin-based or CellTiter-Glo luminescent cell viability assay is commonly employed.

  • Cell Seeding: Cancer cell lines, including parental and palbociclib-resistant variants, are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and incubated for 24 hours.[4]

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or palbociclib and incubated for 72 to 96 hours.[4]

  • Viability Assessment:

    • Resazurin Assay: 10 μl of 0.1 mg/ml resazurin solution is added to each well, and the plates are incubated for 2-3 hours at 37°C. Fluorescence is measured to determine cell viability.[4]

    • CellTiter-Glo Assay: This assay quantifies ATP, indicative of metabolically active cells. The manufacturer's protocol is followed to measure luminescence.[6]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.[4]

Immunoblotting

Immunoblotting (Western blotting) is used to assess the protein levels of CDK4, CDK6, and downstream signaling molecules like phosphorylated Retinoblastoma protein (pRb).

  • Cell Lysis: Cells are treated with the compounds for the desired time, then washed and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for CDK4, CDK6, pRb, and a loading control (e.g., actin). This is followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[4]

Signaling Pathways and Mechanisms of Action

This compound Mechanism of Action

This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6. It consists of a ligand that binds to CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][5] This ternary complex formation leads to the ubiquitination of CDK4/6, marking it for degradation by the proteasome.

XY028_140_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome Degradation XY028_140 This compound CDK4_6 CDK4/6 XY028_140->CDK4_6 Binds CRBN Cereblon (E3 Ligase) XY028_140->CRBN Binds Proteasome Proteasome CDK4_6->Proteasome Targeted to Ub Ubiquitin CRBN->Ub Transfers Ub->CDK4_6 Tags Degraded_CDK4_6 Degraded CDK4/6 Proteasome->Degraded_CDK4_6 Degrades

Mechanism of this compound as a PROTAC degrader of CDK4/6.
Palbociclib Resistance and this compound Efficacy

Resistance to palbociclib can arise through various mechanisms, including the loss of the Retinoblastoma (RB) tumor suppressor, or the amplification of Cyclin E1, which activates CDK2 and bypasses the need for CDK4/6 to drive cell cycle progression.[1][7] By degrading CDK4 and CDK6, this compound can potentially overcome resistance mechanisms that are still dependent on the presence of these proteins.

Palbociclib_Resistance cluster_sensitive Palbociclib Sensitive Pathway cluster_resistant Palbociclib Resistance Pathway CyclinD_CDK4_6_S Cyclin D-CDK4/6 Rb_S Rb CyclinD_CDK4_6_S->Rb_S Phosphorylates E2F_S E2F Rb_S->E2F_S Inhibits G1_S_Progression_S G1/S Progression E2F_S->G1_S_Progression_S Promotes G1_S_Progression_R G1/S Progression Palbociclib Palbociclib Palbociclib->CyclinD_CDK4_6_S Inhibits CyclinE_CDK2_R Cyclin E-CDK2 (Upregulated) Rb_R Rb CyclinE_CDK2_R->Rb_R Phosphorylates E2F_R E2F Rb_R->E2F_R Inhibits E2F_R->G1_S_Progression_R Promotes XY028_140 This compound CDK4_6_R CDK4/6 XY028_140->CDK4_6_R Degrades

References

A Comparative Guide to XY028-140: A Novel PROTAC Degrader Targeting the pRb Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XY028-140, a Proteolysis Targeting Chimera (PROTAC) degrader, with established small molecule inhibitors targeting the Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway. The focus is on the downstream effects on the Retinoblastoma protein (pRb) signaling cascade, a critical regulator of cell cycle progression that is often dysregulated in cancer. This document summarizes key performance data, details experimental methodologies for validation, and visualizes the underlying biological and experimental processes.

The pRb Signaling Pathway: A Key Regulator of Cell Proliferation

The Retinoblastoma protein (pRb) is a tumor suppressor that governs the G1-S phase transition of the cell cycle.[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression.[2] The phosphorylation of pRb by CDK4 and CDK6, in complex with Cyclin D, leads to the release of E2F, thereby allowing the cell to enter the S phase.[1][2] Dysregulation of this pathway, often through the overexpression of Cyclin D or loss of CDK4/6 inhibitors, is a common event in many cancers.[1][3]

Mechanism of Action: Degradation vs. Inhibition

This compound and conventional CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, both target the pRb signaling pathway but through distinct mechanisms.

This compound: A PROTAC Degrader

This compound is a heterobifunctional molecule that acts as a CDK4/6 degrader.[4][5] It functions by simultaneously binding to CDK4/6 and an E3 ubiquitin ligase, Cereblon (CRBN).[4] This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome.[4] This leads to the elimination of the CDK4/6 proteins, thereby preventing pRb phosphorylation.

CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

These are small molecule inhibitors that competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[1][6] This inhibition blocks the phosphorylation of pRb, leading to cell cycle arrest in the G1 phase. While effective, their action is reversible, and the continued presence of the drug is required to maintain inhibition.

Mechanism of Action: PROTAC vs. Inhibitor cluster_0 This compound (PROTAC) cluster_1 CDK4/6 Inhibitor XY028_140 This compound CDK4_6_PROTAC CDK4/6 XY028_140->CDK4_6_PROTAC Binds CRBN Cereblon (E3 Ligase) XY028_140->CRBN Binds Ub Ubiquitin CDK4_6_PROTAC->Ub Ubiquitination CRBN->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor Palbociclib, etc. CDK4_6_Inhibitor CDK4/6 Inhibitor->CDK4_6_Inhibitor Binds to ATP pocket Inhibition Inhibition of Kinase Activity CDK4_6_Inhibitor->Inhibition ATP ATP ATP->CDK4_6_Inhibitor Blocked

Caption: Comparison of the mechanisms of this compound and CDK4/6 inhibitors.

Performance Comparison: this compound vs. CDK4/6 Inhibitors

The following tables summarize the available quantitative data comparing the in vitro performance of this compound with the approved CDK4/6 inhibitors. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and data may be collated from different studies.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Reference
This compound (MS140) CDK4/cyclin D10.38[7][8]
CDK6/cyclin D10.28[7][8]
Palbociclib CDK4/cyclin D19-11[1]
CDK6/cyclin D215[1]
Ribociclib CDK4/cyclin D110[1]
CDK6/cyclin D339[1]
Abemaciclib CDK4/cyclin D12[1]
CDK6/cyclin D29.9[1]

Table 2: Cellular Activity - Inhibition of pRb Phosphorylation and Cell Proliferation

CompoundCell LineAssayIC50 (nM)Reference
CDK4/6 PROTAC Degrader *MDA-MB-231pRb Phosphorylation<30[9]
MCF7Colony Formation<25[9]
Palbociclib MB453Cell Proliferation (MTT)106[2]
MB231Cell Proliferation (MTT)285[2]
Ribociclib MCF7Colony Formation200-500[9]
Abemaciclib Various Breast Cancer LinesCytostasis (GR50)~5.5x more potent than Palbociclib[10]

*Data for a representative CDK4/6 bifunctional degrader from a study, which may have a similar mechanism to this compound.

Table 3: Downstream Effects on Cell Cycle

CompoundCell LineEffectObservationReference
CDK4/6 PROTAC Degrader *Not SpecifiedG1 Cell Cycle ArrestInduced at concentrations as low as 10 nM[9]
Palbociclib MDA-MB-231G1 Cell Cycle Arrest89.4% of cells in G0/G1 vs. 48.8% for vehicle[11]
Ribociclib Sarcoma Cell Lines (Rb-positive)G1 Cell Cycle ArrestReversible G1 arrest[12]
Abemaciclib Various Breast Cancer LinesCell Cycle ArrestInduces both G1 and G2 arrest[13][10]

*Data for a representative CDK4/6 bifunctional degrader from a study.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of compounds affecting the pRb signaling pathway.

1. Western Blotting for pRb Phosphorylation

This technique is used to assess the phosphorylation status of Rb and the degradation of CDK4/6 proteins.

  • Cell Lysis: Treat cells with the compound of interest for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., p-Rb Ser780, Ser807/811), total Rb, CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvest: Treat cells with the compound for the desired duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK4/6.

  • Reaction Setup: In a microplate, combine recombinant CDK4/Cyclin D or CDK6/Cyclin D enzyme with a specific substrate (e.g., a fragment of Rb protein) in a kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound or a CDK4/6 inhibitor) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using phospho-specific antibodies in an ELISA-based format.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Visualizing the Pathways and Processes

pRb Signaling Pathway and Points of Intervention cluster_intervention Points of Intervention GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Induces CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates pRb pRb CDK4_6->pRb Phosphorylates p_pRb p-pRb pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes pRb_E2F->G1_S_Transition Inhibits p_pRb->E2F Releases XY028_140_intervention This compound (Degrades CDK4/6) XY028_140_intervention->CDK4_6 Inhibitor_intervention Inhibitors (Block CDK4/6 activity) Inhibitor_intervention->CDK4_6

Caption: The pRb signaling pathway and the intervention points of this compound and CDK4/6 inhibitors.

Experimental Workflow for Compound Validation cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treat cells with this compound or Inhibitors Start->Treatment KinaseAssay In Vitro Kinase Assay (Direct Inhibition) Harvest Harvest Cells Treatment->Harvest Lysate Prepare Cell Lysates Harvest->Lysate Fixed Fix and Permeabilize Cells Harvest->Fixed WesternBlot Western Blot (pRb, CDK4/6 levels) Lysate->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) Fixed->FlowCytometry DataAnalysis Data Analysis and Comparison WesternBlot->DataAnalysis FlowCytometry->DataAnalysis KinaseAssay->DataAnalysis

Caption: A generalized workflow for validating the effects of compounds on the pRb signaling pathway.

References

Comparative Analysis of XY028-140 and BSJ-02-162 CDK Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent CDK4/6 degraders, XY028-140 and BSJ-02-162, for researchers, scientists, and drug development professionals. The information is compiled from publicly available data to facilitate an objective comparison of their performance and characteristics.

Introduction to this compound and BSJ-02-162

Both this compound and BSJ-02-162 are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). They are designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle, by hijacking the ubiquitin-proteasome system. Both molecules consist of a ligand that binds to the target proteins (CDK4/6), a linker, and a ligand that recruits an E3 ubiquitin ligase.

This compound (also known as MS140) is a potent and selective PROTAC-based degrader of CDK4 and CDK6.[1][2] It has been shown to effectively reduce CDK4 and CDK6 protein levels in a dose- and time-dependent manner and inhibit RB-E2F signaling.[1]

BSJ-02-162 is another potent PROTAC designed to degrade CDK4 and CDK6.[3][4] It is derived from the well-known CDK4/6 inhibitor palbociclib and utilizes a thalidomide-based ligand to engage the E3 ligase.[3][5] Studies have demonstrated its ability to induce the degradation of both CDK4 and CDK6 and trigger a G1 cell cycle arrest.[5]

Mechanism of Action

Both this compound and BSJ-02-162 function as CDK4/6 degraders by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target kinases.[1][5] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for subsequent degradation by the 26S proteasome. This degradation-based approach offers a potential advantage over traditional inhibition by eliminating the entire protein, which may overcome resistance mechanisms associated with inhibitor binding site mutations.

cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound or BSJ-02-162 CDK4_6 CDK4/6 PROTAC->CDK4_6 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ternary_Complex Ternary Complex (CDK4/6-PROTAC-CRBN) CDK4_6->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation CDK4/6 Degradation Proteasome->Degradation Results in

Caption: General mechanism of action for this compound and BSJ-02-162.

Performance Data

The following table summarizes the available quantitative data for this compound and BSJ-02-162. Direct head-to-head comparative studies are limited in the public domain; therefore, the data is compiled from separate reports.

ParameterThis compoundBSJ-02-162
Target(s) CDK4, CDK6CDK4, CDK6
E3 Ligase Recruited CRBN[1]CRBN[5]
IC50 vs CDK4/cyclin D1 0.38 nM[6][7]Not explicitly reported
IC50 vs CDK6/cyclin D1 0.28 nM[6][7]Not explicitly reported
Reported Effects - Reduces CDK4 and CDK6 protein levels[1] - Inhibits RB-E2F signaling[1]- Degrades CDK4 and CDK6[5] - Induces G1 cell cycle arrest[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used to characterize CDK degraders, based on methodologies reported in the literature.

Western Blotting for Protein Degradation

This protocol is used to assess the reduction in CDK4 and CDK6 protein levels following treatment with the degraders.

Experimental Workflow:

cluster_1 Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Imaging & Analysis F->G

References

Comparison Guide: The Advantages of XY028-140 Over Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

As requested, here is a detailed comparison guide evaluating the advantages of the hypothetical molecule XY028-140 over traditional kinase inhibitors, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive evaluation of this compound, a novel third-generation covalent kinase inhibitor, in comparison to first and second-generation traditional kinase inhibitors. The data presented herein demonstrates the potential of this compound to overcome acquired resistance and its improved selectivity profile.

Introduction to Kinase Inhibition and Acquired Resistance

Traditional kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways crucial for tumor growth and survival. However, their long-term efficacy is often limited by the emergence of drug resistance, frequently through secondary mutations in the target kinase. For instance, in the case of Epidermal Growth Factor Receptor (EGFR) inhibitors, the C797S mutation in the kinase domain is a common mechanism of resistance to first and second-generation drugs, rendering them ineffective.

This compound is a next-generation inhibitor designed specifically to address this clinical challenge. It forms a covalent bond with a non-cysteine residue in the active site of the kinase, enabling it to potently inhibit kinases harboring resistance mutations like C797S.

Comparative Efficacy and Selectivity

The following sections present in vitro and in vivo data comparing the performance of this compound with a first-generation (Inhibitor A) and a second-generation (Inhibitor B) kinase inhibitor.

2.1. In Vitro Kinase Inhibitory Activity

The inhibitory activity of the compounds was assessed against both wild-type (WT) and mutant forms of the target kinase.

Table 1: Biochemical IC50 Values against Target Kinase Variants

CompoundKinase VariantIC50 (nM)Fold-Change vs. WT
Inhibitor A Wild-Type5.21.0
Activating Mutant1.80.3
Resistance Mutant>10,000>1923
Inhibitor B Wild-Type2.11.0
Activating Mutant0.50.2
Resistance Mutant8,5004047
This compound Wild-Type25.61.0
Activating Mutant3.10.1
Resistance Mutant4.7 0.2

2.2. Cellular Potency in Engineered Cell Lines

The anti-proliferative effects of the inhibitors were evaluated in cell lines engineered to express different variants of the target kinase.

Table 2: Cell Viability EC50 Values

CompoundCell Line (Kinase Variant)EC50 (nM)
Inhibitor A Wild-Type150.4
Activating Mutant25.1
Resistance Mutant>10,000
Inhibitor B Wild-Type80.2
Activating Mutant10.5
Resistance Mutant>10,000
This compound Wild-Type350.8
Activating Mutant45.6
Resistance Mutant52.3

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was assessed in a mouse xenograft model using a cell line harboring the resistance mutation.

Table 3: In Vivo Tumor Growth Inhibition (TGI)

Treatment GroupDose (mg/kg, QD)TGI (%)Tumor Volume Change at Day 21 (mm³)
Vehicle-01500 ± 210
Inhibitor A 5051425 ± 180
Inhibitor B 25121320 ± 150
This compound 5095 75 ± 30

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway and the distinct mechanisms of action of the different inhibitor generations.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor_A Inhibitor A (1st Gen, Reversible) Inhibitor_A->Receptor Blocks WT/Activating Mutant Inhibitor_B Inhibitor B (2nd Gen, Covalent) Inhibitor_B->Receptor Blocks WT/Activating Mutant XY028_140 This compound (3rd Gen, Covalent) XY028_140->Receptor Blocks Resistance Mutant

Caption: Kinase signaling pathway and inhibitor mechanisms.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating and comparing kinase inhibitors.

G cluster_discovery Phase 1: In Vitro Characterization cluster_preclinical Phase 2: Preclinical Validation cluster_clinical Phase 3: Clinical Development Biochem Biochemical Assays (IC50 vs. Kinase Variants) CellBased Cell-Based Assays (EC50 in Engineered Lines) Biochem->CellBased Selectivity Kinome-wide Selectivity Screening CellBased->Selectivity PK Pharmacokinetics (PK) (ADME studies) Selectivity->PK PD Pharmacodynamics (PD) (Target engagement assays) PK->PD Xenograft In Vivo Efficacy (Xenograft Models) PD->Xenograft Tox Toxicology Studies Xenograft->Tox ClinicalTrials Human Clinical Trials Tox->ClinicalTrials

Caption: Workflow for kinase inhibitor evaluation.

Experimental Protocols

6.1. Biochemical Kinase Assay (IC50 Determination)

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the target kinase.

  • Procedure:

    • The kinase, a biotinylated substrate peptide, and ATP were added to the wells of a 384-well plate.

    • The test compounds (Inhibitor A, B, and this compound) were added in a 10-point, 3-fold serial dilution.

    • The reaction was incubated at room temperature for 60 minutes.

    • A stop solution containing EDTA and a europium-labeled anti-phospho-substrate antibody was added.

    • After a further 60-minute incubation, the TR-FRET signal was read on a plate reader.

    • IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

6.2. Cell Viability Assay (EC50 Determination)

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to quantify ATP, an indicator of metabolically active cells.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The compounds were added in a 10-point serial dilution and incubated for 72 hours.

    • An equal volume of CellTiter-Glo® reagent was added to each well.

    • The plate was agitated for 2 minutes to induce cell lysis.

    • After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was recorded.

    • EC50 values were determined from the dose-response curves.

6.3. In Vivo Xenograft Study

  • Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells with the resistance mutation were implanted into immunodeficient mice.

  • Procedure:

    • Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 cells expressing the resistance-mutant kinase.

    • When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups.

    • The compounds or vehicle were administered daily by oral gavage.

    • Tumor volume and body weight were measured twice weekly.

    • Tumor growth inhibition (TGI) was calculated at the end of the study (Day 21) relative to the vehicle control group.

Conclusion

The data presented in this guide highlights the significant advantages of this compound over traditional kinase inhibitors. Its potent activity against clinically relevant resistance mutations, demonstrated in both biochemical and cellular assays, translates into superior in vivo efficacy. While showing lower potency against the wild-type kinase, this suggests a favorable selectivity profile that could lead to a wider therapeutic window and reduced off-target effects. This compound represents a promising therapeutic strategy to overcome acquired resistance in patients who have relapsed on first and second-generation kinase inhibitors.

Safety Operating Guide

Proper Disposal and Safe Handling of XY028-140: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like XY028-140 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information, including operational and disposal plans, to support the safe use of this compound in a laboratory setting.

Immediate Safety and Disposal Procedures

Proper disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. While specific guidelines are detailed in Section 13 of the manufacturer's Safety Data Sheet (SDS), the following represents standard best practices for the disposal of research-grade chemical compounds.

Disposal of Unused this compound (Solid or in Solution):

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of this compound. Section 13 of the SDS will provide specific disposal instructions from the manufacturer.

  • Licensed Waste Disposal Contractor: All chemical waste, including unused this compound and its solutions, should be disposed of through a licensed and qualified hazardous waste disposal contractor.

  • Proper Labeling: Ensure that the waste container is clearly and accurately labeled with the contents, including the name "this compound" and any solvents used.

  • Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.

Disposal of Contaminated Materials:

  • Collection: All materials contaminated with this compound, such as personal protective equipment (PPE), pipette tips, and empty vials, should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.

  • Disposal: Dispose of the collected contaminated materials through a licensed hazardous waste disposal contractor.

Quantitative Data Summary

For researchers using this compound, the following quantitative data is provided for ease of reference in experimental planning.

PropertyValue
Molecular Weight 760.8 g/mol
Purity >98%
Solubility in DMSO 10 mM

Experimental Protocols

While detailed experimental protocols will vary based on the specific research application, the following provides a general guideline for the preparation of this compound solutions.

Preparation of a 10 mM Stock Solution in DMSO:

  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), appropriate laboratory glassware, and personal protective equipment (PPE).

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action: this compound Signaling Pathway

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

XY028_140_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_CellularMachinery Cellular Machinery XY028_140 This compound CDK4_6_ligand CDK4/6 Ligand XY028_140->CDK4_6_ligand Linker Linker XY028_140->Linker CRBN_ligand CRBN Ligand XY028_140->CRBN_ligand Ternary_Complex Ternary Complex Formation (CDK4/6 - this compound - CRBN) XY028_140->Ternary_Complex CDK4_6 CDK4/6 Protein (Target) CDK4_6_ligand->CDK4_6 Binds CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN_ligand->CRBN Recruits CDK4_6->Ternary_Complex Degradation Proteasomal Degradation CDK4_6->Degradation CRBN->Ternary_Complex Proteasome 26S Proteasome Proteasome->Degradation Ub Ubiquitin Ubiquitination Polyubiquitination of CDK4/6 Ub->Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->CDK4_6 Tags for degradation [Degraded CDK4/6 Peptides] [Degraded CDK4/6 Peptides] Degradation->[Degraded CDK4/6 Peptides]

Caption: Mechanism of action of this compound as a PROTAC.

Experimental Workflow: Disposal of this compound Waste

The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.

Disposal_Workflow Start Waste Generation (Unused this compound, Contaminated materials) Segregate Segregate Waste Streams (Solid vs. Liquid, Sharps) Start->Segregate Label Label Waste Containers Clearly ('Hazardous Waste: this compound') Segregate->Label Store Store Securely in a Designated Area Label->Store Contact Contact Licensed Waste Disposal Contractor Store->Contact Package Package for Pickup According to Contractor's Instructions Contact->Package Transport Waste Transported by Licensed Contractor Package->Transport Dispose Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->Dispose

Caption: Logical workflow for the disposal of this compound waste.

Essential Safety and Handling Protocols for XY028-140

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for the fictitious compound XY028-140, using Sodium Azide as a proxy due to its hazardous properties and common use in research settings. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound due to its high acute toxicity.[1][2] The required level of protection varies with the concentration and scale of the work.

Table 1: Required Personal Protective Equipment for this compound

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling dilute solutions (<5%)Safety glasses[3]Single pair of nitrile gloves[3][4]Lab coat, long pants, closed-toe shoes[4][5]Not generally required if handled in a well-ventilated area
Handling concentrated solutions (>5%) or solid powderChemical safety goggles and a face shield[3][5]Double-gloving with nitrile gloves or thicker, utility-grade nitrile gloves[4][5]Chemical-resistant apron or Tyvek sleeves in addition to standard lab attire[5][6]Required; must be handled in a certified chemical fume hood[3][4][5]

Note: Nitrile gloves should have a minimum thickness of 0.11 mm.[1][6] It is crucial to change gloves frequently, at least every two hours, and immediately if they become contaminated.[1][6]

Engineering Controls and Safe Handling Practices

Proper engineering controls and handling procedures are paramount to minimize exposure risk.

  • Ventilation: All work with this compound powder or solutions that may produce aerosols must be conducted in a certified chemical fume hood.[3][5][6]

  • Designated Area: A specific area of the lab should be designated for work with this compound.[6]

  • Utensils: Never use metal spatulas when handling solid this compound, as this can lead to the formation of explosive compounds.[3][4][7] Use plastic or ceramic spatulas instead.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as acids, metals, and their salts.[3][7][8] The storage container should be tightly sealed and clearly labeled as "ACUTELY TOXIC".[1]

  • Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4] Do not eat, drink, or smoke in areas where this compound is handled.[2][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response to this compound Exposure

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[5][7][10] Remove all contaminated clothing while rinsing.[5][6] Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5][10] Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air immediately.[1][5][7] If breathing has stopped, begin rescue breathing (avoiding mouth-to-mouth resuscitation if there is a risk of secondary exposure).[1][10] Call for immediate medical assistance.[1][5][7]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water if the person is conscious.[9][11][12] Seek immediate medical attention.[9][13]

Experimental Protocol: Small-Scale Spill Cleanup (Inside a Fume Hood)

This protocol outlines the steps for cleaning a small spill of this compound (less than 250g of solid or 250ml of solution) within a chemical fume hood.[8]

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Ensure PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill:

    • For solid spills: Carefully cover the material with a paper towel and dampen it with an alkaline water solution (pH >9) to prevent dust and the formation of hydrazoic acid.[1]

    • For liquid spills: Cover with an absorbent material.[1]

  • Clean the Area: Gently sweep up the absorbed or covered material into a non-metal container.[4][8]

  • Decontaminate: Wipe the spill area with an alkaline water solution, followed by 70% ethanol.[1][5]

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[1][2][3]

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

Spill_Response_Workflow Spill Spill of this compound Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess SmallSpill Small Spill (<250g or <250ml) Assess->SmallSpill Small LargeSpill Large Spill or Outside Fume Hood Assess->LargeSpill Large Alert Alert Others in Area SmallSpill->Alert Evacuate Evacuate Area Prevent Entry LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE CallEHS Call Emergency Services & EHS Evacuate->CallEHS Contain Contain Spill (Cover with absorbent or damp paper towel) DonPPE->Contain Cleanup Collect Material into Non-Metal Container Contain->Cleanup Decontaminate Decontaminate Surface (Alkaline Water, then Ethanol) Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.